SJ11646
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C36H40ClN9O5S |
|---|---|
分子量 |
746.3 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[3-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]propyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C36H40ClN9O5S/c1-22-5-3-6-27(37)33(22)44-35(50)28-20-39-36(52-28)42-29-19-30(41-23(2)40-29)46-17-15-45(16-18-46)14-4-13-38-32(48)21-51-25-9-7-24(8-10-25)26-11-12-31(47)43-34(26)49/h3,5-10,19-20,26H,4,11-18,21H2,1-2H3,(H,38,48)(H,44,50)(H,43,47,49)(H,39,40,41,42) |
InChIキー |
AJNQGWOQPRWRML-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SJ11646
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJ11646 is a novel, potent, and selective heterobifunctional degrader targeting the Lymphocyte-specific protein tyrosine kinase (LCK) for proteasomal degradation. Operating under the principle of Proteolysis Targeting Chimeras (PROTACs), this compound offers a distinct and highly effective mechanism to eliminate LCK, a key signaling protein implicated in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL). By inducing the degradation of LCK, rather than merely inhibiting its enzymatic activity, this compound achieves a more profound and durable suppression of downstream signaling pathways, translating to superior anti-leukemic efficacy compared to traditional kinase inhibitors like dasatinib (B193332). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a PROTAC composed of three key moieties: a ligand that binds to the target protein (LCK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The LCK-binding component of this compound is derived from the multi-kinase inhibitor dasatinib.[3] The E3 ligase-recruiting component is a phenyl-glutarimide moiety that engages Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3]
The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to both LCK and CRBN, bringing them into close proximity to form a ternary LCK-SJ11646-CRBN complex.[4]
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to LCK, marking it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated LCK is then recognized and degraded by the 26S proteasome.[5]
-
Recycling: After inducing the degradation of LCK, this compound is released and can engage another LCK and CRBN molecule, thus acting catalytically to eliminate multiple target protein molecules.[5]
This degradation-based approach provides a significant advantage over traditional inhibition, as it leads to the complete removal of the LCK protein, resulting in a prolonged and sustained suppression of its signaling functions.[5][6]
Data Presentation
The efficacy and potency of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | This compound | Dasatinib | Fold Difference | Reference(s) |
| DC50 (pM) | KOPT-K1 (T-ALL) | 0.00838 | No Degradation | N/A | [3] |
| LC50 (pM) | KOPT-K1 (T-ALL) | 0.083 | 129.56 | 1561x | [3] |
| LC50 (pM) | SUP-B15 (B-ALL) | 0.0123 | 678 | 55,114x | [7] |
| LCK Degradation | KOPT-K1 (T-ALL) | 92.6% at 3h (100nM) | No Degradation | N/A | [3][7] |
DC50: Concentration for 50% maximal degradation. LC50: Concentration for 50% cell killing.
Table 2: Selectivity and Binding Affinity
| Target Kinase | This compound Kd (nM) | Dasatinib Kd (nM) | Reference(s) |
| LCK | 0.3 | 0.2 | [3] |
| ABL1 | 0.2 | 0.2 | [3] |
| SRC | 0.3 | 0.2 | [3] |
Kd: Dissociation constant, a measure of binding affinity.
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | This compound | Dasatinib | Reference(s) |
| Dosing (T-ALL PDX Model) | 15 mg/kg, i.p., daily | 10 mg/kg, i.p., daily | [3][8] |
| pLCK Suppression Duration | > 24 hours | ~ 8 hours | [3][8] |
| Increase in LCK Suppression Duration | 630% | - | [6] |
| Antileukemic Efficacy | Significantly greater than dasatinib | - | [3] |
PDX: Patient-Derived Xenograft. i.p.: intraperitoneal.
Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro LCK Degradation Assay (Western Blot)
This protocol describes the assessment of LCK protein degradation in T-ALL cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture KOPT-K1 T-ALL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in a 6-well plate at a density of 1 x 106 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 pM to 100 nM) or dasatinib (as a negative control) for a specified time course (e.g., 3, 6, 12, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LCK (e.g., 1:1000 dilution), phospho-LCK (Tyr505, 1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the LCK protein levels to the loading control (GAPDH).
-
Calculate the percentage of LCK degradation relative to the vehicle-treated control to determine the DC50.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of T-ALL cell viability after treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed KOPT-K1 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Treat cells with a serial dilution of this compound or dasatinib for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot cell viability against drug concentration to determine the LC50 value.
-
In Vivo Efficacy in a T-ALL Patient-Derived Xenograft (PDX) Model
This protocol describes the evaluation of the anti-leukemic activity of this compound in a mouse model.
-
Animal Model and Leukemia Engraftment:
-
Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).
-
Inject 1 x 106 primary T-ALL cells from a patient-derived xenograft into the tail vein of each mouse.
-
Monitor leukemia engraftment by weekly bioluminescence imaging or flow cytometry of peripheral blood.
-
-
Drug Treatment:
-
Once leukemia is established (e.g., >1% leukemic cells in peripheral blood), randomize mice into treatment groups.
-
Administer this compound (e.g., 15 mg/kg) or dasatinib (e.g., 10 mg/kg) via intraperitoneal injection daily for a specified period (e.g., 21 days). Include a vehicle control group.
-
Monitor animal body weight and overall health status regularly.
-
-
Pharmacodynamic and Efficacy Assessment:
-
For pharmacodynamic studies, collect peripheral blood or bone marrow at various time points after a single dose to assess pLCK and total LCK levels by western blot or flow cytometry.
-
For efficacy studies, monitor leukemia burden throughout the treatment period.
-
At the end of the study, harvest tissues (bone marrow, spleen) to determine the percentage of leukemic cells.
-
Monitor survival of the different treatment groups.
-
-
Data Analysis:
-
Compare leukemia burden and survival rates between treatment groups to evaluate the in vivo efficacy of this compound.
-
Mandatory Visualizations
Conclusion
This compound represents a promising therapeutic agent for T-ALL by effectively hijacking the cell's own protein disposal machinery to eliminate the oncoprotein LCK.[5] Its catalytic mode of action and the resulting sustained suppression of LCK signaling underscore the potential of targeted protein degradation as a powerful therapeutic strategy.[6] The superior potency and efficacy of this compound compared to the kinase inhibitor dasatinib in preclinical models highlight its potential for clinical development in the treatment of LCK-dependent hematological malignancies.[3] Further investigation into its broader kinase degradation profile and potential combination therapies is warranted.
References
- 1. SJ 11646 | Active Degraders: R&D Systems [rndsystems.com]
- 2. SJ 11646 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 4. biorxiv.org [biorxiv.org]
- 5. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 6. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
SJ11646: A Selective LCK Degrader for T-Cell Acute Lymphoblastic Leukemia
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of SJ11646, a potent and selective degrader of Lymphocyte-specific protein tyrosine kinase (LCK). Developed as a proteolysis-targeting chimera (PROTAC), this compound offers a promising therapeutic strategy for T-cell acute lymphoblastic leukemia (T-ALL) by inducing the targeted degradation of LCK, a key signaling protein implicated in the proliferation of this aggressive hematological malignancy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative efficacy, and experimental methodologies associated with this compound.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation has emerged as a novel therapeutic modality that overcomes some of the limitations of traditional enzyme inhibition.[2] Unlike small-molecule inhibitors that temporarily block a protein's function, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate the target protein entirely.[2][4][5][6][7]
This compound is a PROTAC that consists of three key components: a ligand that binds to LCK (based on the kinase inhibitor dasatinib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two elements.[1][8][9][10] By bringing LCK into close proximity with the E3 ligase, this compound facilitates the ubiquitination of LCK, marking it for degradation by the 26S proteasome.[4][5][11] This degradation-based approach offers the potential for a more profound and sustained suppression of LCK signaling compared to traditional inhibitors.[2][3][10]
Quantitative Data Presentation
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound in preclinical studies.
Table 1: In Vitro Degradation and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | KOPT-K1 (T-ALL) | 0.00838 pM | [1][8][9][10][12] |
| LC50 (Lethal Concentration 50%) | KOPT-K1 (T-ALL) | 0.083 pM | [12][13] |
| LC50 (Lethal Concentration 50%) | SUP-B15 (B-ALL, BCR-ABL+) | 0.0123 pM | [10][12] |
| LCK Degradation (at 100 nM) | KOPT-K1 (T-ALL) | 92.6% within 3 hours | [12][13] |
Table 2: Comparative Cytotoxicity of this compound and Dasatinib (B193332)
| Cell Type | This compound LC50 | Dasatinib LC50 | Fold Difference | Reference |
| KOPT-K1 (T-ALL) | 0.083 pM | 130 pM (approx.) | ~1561-fold more potent | [13] |
| SUP-B15 (B-ALL, BCR-ABL+) | 0.0123 pM | 678,000 pM (approx.) | ~55,114-fold more potent | [10] |
| CD34+ Normal Hematopoietic Cells | 726.42 nM | 92.88 nM | Less toxic | [12] |
| Peripheral Blood Mononuclear Cells | 13.84 nM | 2.81 nM | Less toxic | [12] |
Table 3: In Vivo Pharmacodynamic Profile of this compound
| Parameter | Dasatinib | This compound | Improvement with this compound | Reference |
| Duration of pLCK Suppression | ~8 hours | ≥ 24 hours | 630% increase | [2][3][13][14] |
Signaling Pathways and Mechanism of Action
LCK Signaling Pathway in T-Cells
LCK is a critical tyrosine kinase that plays a central role in initiating the T-cell receptor (TCR) signaling cascade.[15][16][17][18] Upon TCR engagement, LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated chains, leading to the recruitment and activation of downstream signaling molecules.[15][17][19] This cascade ultimately results in T-cell activation, proliferation, and differentiation. In certain T-ALL subtypes, aberrant LCK signaling is a key driver of leukemogenesis.[2][14]
Caption: Simplified LCK signaling pathway in T-cell activation.
Mechanism of Action of this compound
This compound functions as a PROTAC to induce the degradation of LCK. The molecule simultaneously binds to LCK and the CRBN E3 ubiquitin ligase, forming a ternary complex.[6][10][11] This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to LCK. The polyubiquitinated LCK is then recognized and degraded by the proteasome.[4][5] The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple LCK proteins.[4][6][11]
Caption: Mechanism of action of this compound as an LCK-targeting PROTAC.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard laboratory procedures and adapted for the specific context of T-ALL cell lines and LCK analysis.
Western Blot Analysis for LCK Degradation
This protocol is designed to assess the extent of LCK protein degradation in T-ALL cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture KOPT-K1 suspension cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1x10^6 cells/mL.
-
Treat cells with various concentrations of this compound (e.g., ranging from pM to nM) or vehicle control (DMSO) for a specified duration (e.g., 3, 6, 18, or 24 hours).
2. Lysate Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LCK (and pLCK if required) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software to determine the percentage of LCK degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and cytotoxicity.
1. Cell Plating and Treatment:
-
Seed T-ALL cells (e.g., KOPT-K1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Add serial dilutions of this compound or dasatinib to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
2. MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
3. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and calculate the LC50 value using non-linear regression analysis.
In Vivo Patient-Derived Xenograft (PDX) Model Studies
These studies evaluate the anti-leukemic efficacy of this compound in a more clinically relevant in vivo setting.
1. PDX Model Establishment:
-
Obtain primary T-ALL cells from patient samples.
-
Engraft immunodeficient mice (e.g., NSG mice) with the T-ALL cells, typically via tail vein injection.[18]
-
Monitor the mice for engraftment of human leukemia cells in the peripheral blood or bone marrow.
2. Drug Treatment:
-
Once leukemia is established, randomize the mice into treatment groups (e.g., vehicle, dasatinib, this compound).
-
Administer the drugs at specified doses and schedules (e.g., daily intraperitoneal injections of dasatinib at 10 mg/kg or this compound at 15 mg/kg).[14]
3. Pharmacodynamic Analysis:
-
At various time points after drug administration (e.g., 3, 8, and 24 hours), collect peripheral blood or bone marrow samples.[14]
-
Analyze the levels of LCK and phosphorylated LCK (pLCK) in the leukemia cells by flow cytometry or Western blotting to assess target engagement and signaling inhibition.
4. Efficacy Evaluation:
-
Monitor the mice for signs of disease progression and overall survival.
-
Measure the leukemia burden in the peripheral blood, bone marrow, and spleen at the end of the study.
-
Compare the anti-leukemic efficacy and survival outcomes between the different treatment groups.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 2. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 8. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 10. IP-Kinase Assay [en.bio-protocol.org]
- 11. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In-Depth Technical Guide: SJ11646 - A Potent LCK-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ11646 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Lymphocyte-specific protein tyrosine kinase (LCK). As a dasatinib-based degrader, this compound hijacks the ubiquitin-proteasome system to induce the degradation of LCK, a key signaling protein implicated in T-cell acute lymphoblastic leukemia (T-ALL). This document provides a comprehensive technical overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Properties
This compound is a heterobifunctional molecule composed of a dasatinib (B193332) analog for binding to LCK, a linker, and a cereblon-binding moiety to engage the E3 ubiquitin ligase complex.[1]
Chemical Name: N-(2-Chloro-6-methylphenyl)-2-((6-(4-(3-(2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetamido)propyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C36H40ClN9O5S | [2] |
| Molecular Weight | 746.28 g/mol | [2] |
| CAS Number | 2933135-82-9 | [2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 20 mM in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of its target protein, LCK, through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between LCK, this compound, and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the polyubiquitination of LCK, marking it for degradation by the 26S proteasome.[3] This targeted degradation leads to a prolonged suppression of LCK signaling.[1]
References
SJ11646 PROTAC: A Technical Guide to LCK Degradation in T-Cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SJ11646, a Proteolysis Targeting Chimera (PROTAC), for the treatment of T-cell acute lymphoblastic leukemia (T-ALL). This compound leverages the cell's natural protein disposal machinery to specifically target and eliminate Lymphocyte-specific protein tyrosine kinase (LCK), a key driver in a significant subset of T-ALL cases. This document details the mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: A Novel Approach to Targeting T-ALL
T-cell acute lymphoblastic leukemia is an aggressive hematologic malignancy where the need for more effective and targeted therapies persists, particularly for patients with relapsed or refractory disease.[1] Research has identified the LCK protein as a critical therapeutic target in approximately 44% of pediatric T-ALL cases.[1] While traditional small-molecule inhibitors like dasatinib (B193332) can block LCK's activity, their effects are often temporary, and cancer cells can develop resistance.[1][2]
PROTACs offer a distinct therapeutic strategy by inducing the degradation of a target protein rather than merely inhibiting it.[1][2] this compound is a novel PROTAC that recruits the E3 ubiquitin ligase cereblon (CRBN) to tag LCK for destruction by the proteasome.[1][3][4] Developed by scientists at St. Jude Children's Research Hospital, this compound is constructed from a dasatinib-derived ligand that binds to LCK, a linker, and a phenyl-glutarimide moiety that engages the CRBN E3 ligase.[3][4] Preclinical studies have demonstrated that this approach leads to potent and sustained LCK degradation, resulting in superior anti-leukemic activity compared to dasatinib.[1][4]
Mechanism of Action of this compound
This compound functions as a molecular bridge, bringing the LCK protein into close proximity with the E3 ubiquitin ligase cereblon. This induced proximity facilitates the transfer of ubiquitin molecules to LCK, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple LCK protein molecules.
Quantitative Preclinical Data
This compound has demonstrated remarkable potency and efficacy in preclinical models of T-ALL. The following tables summarize the key quantitative findings from these studies, comparing the activity of this compound with the kinase inhibitor dasatinib.
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Line | This compound | Dasatinib | Fold Improvement | Reference |
| DC₅₀ (pM) | KOPT-K1 (T-ALL) | 0.00838 | No Degradation | N/A | [3][4][5][6] |
| LC₅₀ (pM) | KOPT-K1 (T-ALL) | 0.083 | 130 | 1561-fold | [3] |
| LC₅₀ (pM) | SUP-B15 (B-ALL) | 0.0123 | 678 | 55,114-fold | |
| LCK Degradation | KOPT-K1 (T-ALL) | 92.6% at 3 hours (100 nM) | No Degradation | N/A | [3] |
| LC₅₀ (nM) | CD34+ Cells | 726.42 | 92.88 | - | [7] |
| LC₅₀ (nM) | PBMCs | 13.84 | 2.81 | - | [7] |
DC₅₀: Concentration for 50% maximal degradation. LC₅₀: Concentration for 50% cell killing.
Table 2: In Vivo Pharmacokinetics and Efficacy in T-ALL PDX Models
| Parameter | This compound | Dasatinib | Improvement | Reference |
| Dosing | 15 mg/kg, daily i.p. | 10 mg/kg, daily i.p. | - | [3][4] |
| pLCK Suppression Duration | ~24 hours | ~8 hours | 630% increase | [1][4] |
| Tumor Burden (after 7 weeks) | 0.9% - 12% | 75% | Significant Reduction | [8] |
| Survival | Extended survival | Shorter survival | Significantly extended | [1][2] |
PDX: Patient-Derived Xenograft. pLCK: Phosphorylated LCK.
Table 3: Kinase Binding Affinity
| Kinase | This compound (Kd, nM) | Dasatinib (Kd, nM) | Reference |
| LCK | 0.14 | 0.09 | |
| ABL1 | Similar to Dasatinib | Similar to this compound | [3][4] |
| SRC | Similar to Dasatinib | Similar to this compound | [3][4] |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
Cell Culture
T-ALL cell lines, such as KOPT-K1, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for LCK Degradation
This protocol is used to quantify the amount of LCK and phosphorylated LCK (pLCK) protein in cells following treatment.
-
Cell Lysis: T-ALL cells were treated with various concentrations of this compound or dasatinib for specified time points (e.g., 1, 3, 6, 24 hours). After treatment, cells were washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Membranes were blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for LCK, pLCK (Tyr394), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.
Cell Viability (Cytotoxicity) Assay
The CellTiter-Glo® (CTG) luminescent cell viability assay was used to measure the cytotoxic effects of this compound.
-
Cell Seeding: T-ALL cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or dasatinib for 72-96 hours.
-
CTG Reagent Addition: An amount of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well was added.
-
Signal Measurement: The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was recorded using a plate reader.
-
Data Analysis: The LC₅₀ values were calculated by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models in immunocompromised mice are a robust platform for evaluating in vivo efficacy.
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were used.
-
T-ALL Engraftment: Primary T-ALL cells from PDX models were injected into the tail vein of the mice.
-
Treatment Regimen: Once leukemia burden was established (e.g., >1% in peripheral blood), mice were treated daily with vehicle control, dasatinib (10 mg/kg), or this compound (15 mg/kg) via intraperitoneal (i.p.) injection.
-
Monitoring: Leukemia progression was monitored weekly by flow cytometry of peripheral blood for human CD45+ cells. Animal body weight and overall health were also monitored.
-
Endpoint Analysis: Efficacy was evaluated based on the reduction in leukemia burden and extension of leukemia-free survival. For pharmacodynamic studies, bone marrow cells were harvested at different time points after a single dose to analyze LCK and pLCK levels by Western blot.
Pharmacokinetic (PK) Analysis
PK studies determine the absorption, distribution, metabolism, and excretion of a drug.
-
Dosing: A single dose of this compound or dasatinib was administered to T-ALL PDX-bearing mice.
-
Sample Collection: Blood samples were collected at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-injection. Plasma was isolated by centrifugation.
-
Drug Concentration Measurement: Plasma concentrations of the compounds were quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) were calculated using a one-compartment model with first-order absorption and linear elimination.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for evaluating this compound and the logical relationship of its dependency on the E3 ligase, cereblon.
Conclusion
This compound represents a promising, rationally designed therapeutic agent for T-ALL. By inducing the targeted degradation of LCK, it overcomes some of the inherent limitations of traditional kinase inhibitors. The preclinical data strongly support its superior potency, sustained activity, and significant in vivo efficacy. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community to build upon this work, potentially accelerating the clinical development of LCK-degrading PROTACs for T-ALL and other malignancies where its targets are implicated.[4] Further optimization and combination strategies may enhance its therapeutic potential for patients with this aggressive leukemia.[3][4]
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia PMID: 36001679 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effect of SJ11646 on LCK Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Lymphocyte-specific protein tyrosine kinase (LCK) is a critical mediator of T-cell receptor (TCR) signaling and a validated therapeutic target in hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL).[1][2] Traditional therapeutic approaches using small-molecule inhibitors like dasatinib (B193332) have shown efficacy but are often limited by transient target engagement and the development of resistance.[1][3] This whitepaper provides a comprehensive technical overview of SJ11646, a novel Proteolysis Targeting Chimera (PROTAC), designed to induce the targeted degradation of LCK. This compound represents a paradigm shift from inhibition to elimination of the LCK protein. It leverages the cell's own ubiquitin-proteasome system to achieve a potent, durable, and profound suppression of LCK signaling.[1][4] This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the complex signaling and experimental workflows involved.
The LCK Signaling Pathway in T-Cell Activation
LCK is a 56 kDa Src family kinase that plays an indispensable role in the initiation of the TCR signaling cascade.[5] Upon engagement of the TCR with an antigen-MHC complex, LCK is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[6] This phosphorylation event creates docking sites for another kinase, ZAP70 (Zeta-chain-associated protein kinase 70), which is then also phosphorylated and activated by LCK. Activated ZAP70 proceeds to phosphorylate downstream adaptors like LAT (Linker for Activation of T-cells), leading to the assembly of a large signalosome that ultimately drives T-cell activation, proliferation, and differentiation.[7]
This compound: A PROTAC Approach to LCK Degradation
Unlike traditional inhibitors that block a protein's active site, PROTACs are bifunctional molecules designed to eliminate the target protein entirely.[1] They work by hijacking the cell's natural protein disposal machinery. A PROTAC consists of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound is a potent LCK-targeting PROTAC.[4] It uses dasatinib as the "warhead" to bind to LCK and a novel phenyl-glutarimide motif to engage the cereblon (CRBN) E3 ubiquitin ligase.[1][4] By forming a ternary complex between LCK and CRBN, this compound facilitates the transfer of ubiquitin molecules to LCK, marking it for degradation by the 26S proteasome.[1]
Quantitative Analysis of this compound Efficacy
This compound demonstrates exceptional potency and a durable response both in vitro and in vivo, far exceeding the effects of the parent inhibitor, dasatinib.
In Vitro Potency
In T-ALL cell lines, this compound induces LCK degradation and subsequent cell death at picomolar concentrations. It is significantly more cytotoxic than dasatinib in LCK-dependent cancer cells while showing lower toxicity in normal hematopoietic cells.[8][9]
| Compound | Cell Line | Assay | Potency Value | Reference(s) |
| This compound | KOPT-K1 (T-ALL) | DC50 (Degradation) | 0.00838 pM | [8][9][10] |
| This compound | KOPT-K1 (T-ALL) | LC50 (Cytotoxicity) | 0.083 pM | [8] |
| Dasatinib | KOPT-K1 (T-ALL) | LC50 (Cytotoxicity) | ~129.5 pM (1561x higher) | [8] |
| This compound | SUP-B15 (B-ALL) | LC50 (Cytotoxicity) | 0.0123 pM | [9] |
| This compound | CD34+ Cord Blood Cells | LC50 (Toxicity) | 726.42 nM | [9] |
| Dasatinib | CD34+ Cord Blood Cells | LC50 (Toxicity) | 92.88 nM | [9] |
In Vivo Pharmacodynamics and Efficacy
In patient-derived xenograft (PDX) models of T-ALL, this compound treatment leads to a profound and sustained suppression of LCK signaling, which translates to superior anti-leukemic activity compared to dasatinib.[4][8][11]
| Metric | Dasatinib | This compound | Improvement | Reference(s) |
| Duration of pLCK Suppression | ~8 hours | >24 hours | 630% increase in duration | [1][2][8][11] |
| Tumor Burden (after 7 weeks) | 75% | 0.9% - 12% | Significant reduction | [11] |
Impact on LCK Signaling and Downstream Effectors
By inducing the complete degradation of the LCK protein, this compound effectively shuts down the entire downstream signaling cascade. This is a more robust mechanism than kinase inhibition, which can be overcome by high ATP concentrations or mutations in the kinase domain.[1] Treatment with this compound leads to a complete loss of phosphorylated LCK (pLCK), which prevents the subsequent phosphorylation and activation of ZAP70 and LAT, thereby halting the signal propagation required for leukemia cell survival and proliferation.[7][8]
Key Experimental Protocols
Protocol: In Vitro LCK Degradation via Western Blot
This protocol assesses the ability of this compound to induce LCK degradation in a T-ALL cell line.
-
Cell Culture: Culture KOPT-K1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells at a density of 1x10⁶ cells/mL. Treat with varying concentrations of this compound (e.g., 0.001 pM to 100 nM) or DMSO as a vehicle control for a specified time course (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total LCK, phospho-LCK (Y394), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the percentage of LCK degradation relative to the loading control and compare to the DMSO control.
Protocol: In Vivo Pharmacodynamic Study in PDX Models
This protocol evaluates the duration of LCK signaling suppression in vivo.
-
Model Generation: Engraft immunodeficient NSG mice with T-ALL patient-derived xenograft cells. Monitor for leukemia establishment.
-
Treatment: Once leukemia burden is established, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 15 mg/kg), dasatinib (e.g., 10 mg/kg), or a vehicle control.
-
Sample Collection: At various time points post-injection (e.g., 3, 8, 12, 24, 48 hours), euthanize cohorts of mice and harvest leukemic cells from the spleen or bone marrow.
-
Protein Analysis: Immediately lyse the harvested cells and perform Western blot analysis as described in Protocol 5.1, focusing on the levels of phospho-LCK (pLCK) to assess kinase activity suppression.
-
Data Analysis: Plot the levels of pLCK over time for each treatment group to determine the duration of target engagement and signaling inhibition.
Conclusion and Future Directions
This compound represents a highly promising therapeutic agent for T-ALL and potentially other malignancies driven by aberrant LCK signaling.[4] Its mechanism of targeted protein degradation offers several key advantages over traditional kinase inhibition, including increased potency and a more durable pharmacodynamic effect.[1][2] The preclinical data strongly support its continued development. Future research may focus on optimizing its pharmacological properties, evaluating rational combinations with other chemotherapeutics, and investigating potential mechanisms of acquired resistance to guide the development of next-generation degraders.[4][11]
References
- 1. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 2. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miragenews.com [miragenews.com]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 9. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Preclinical Data on SJ11646 for T-cell Acute Lymphoblastic Leukemia (T-ALL) Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy with a significant need for novel targeted therapies, particularly for patients with relapsed or refractory disease.[1] Preclinical research has identified the lymphocyte-specific protein tyrosine kinase (LCK) as a key therapeutic target in a substantial subset of T-ALL cases.[2][3] SJ11646 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of LCK.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound in the context of T-ALL treatment, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to LCK and an E3 ubiquitin ligase, specifically cereblon (CRBN).[2][3] This induced proximity facilitates the ubiquitination of LCK, marking it for degradation by the proteasome.[5] This targeted protein degradation approach offers a distinct advantage over traditional small molecule inhibitors, which only temporarily block the target protein's function.[5] By eliminating the LCK protein, this compound leads to a more sustained and profound inhibition of downstream signaling pathways crucial for T-ALL cell survival and proliferation.[2][3][6]
Caption: Mechanism of action of this compound as an LCK-targeting PROTAC.
Quantitative Data Summary
In Vitro Efficacy
| Cell Line/Model | Parameter | This compound | Dasatinib | Fold Difference | Reference |
| KOPT-K1 (T-ALL) | LC50 | 0.083 pM | - | 1561-fold lower than dasatinib | [6] |
| KOPT-K1 (T-ALL) | DC50 (LCK Degradation) | 0.00838 pM | No degradation | - | [4][6][7][8] |
| LCK-activated T-ALL cell lines & primary samples | Cytotoxicity | Up to 3 orders of magnitude higher | - | - | [1][2][3][9] |
| CD34+ cells | LC50 | 726.42 nM | 92.88 nM | Lower toxicity | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | LC50 | 13.84 nM | 2.81 nM | Lower toxicity | [4] |
In Vivo Efficacy and Pharmacodynamics
| Animal Model | Parameter | This compound | Dasatinib | Improvement | Reference |
| T-ALL Patient-Derived Xenograft (PDX) | Duration of LCK signaling suppression | 24 hours | ~8 hours | 630% increase | [1][2][3][4][5][6][7] |
| T-ALL PDX Model 1 | Tumor Burden (at Dasatinib endpoint) | 12.9% | 75% | Significantly lower | |
| T-ALL PDX Model 2 | Tumor Burden (at Dasatinib endpoint) | 0.9% | 75% | Significantly lower | |
| T-ALL PDX Models | Leukemia-Free Survival | Extended | - | Significantly longer | [2][3][6] |
Experimental Protocols
Cell Lines and Culture
-
T-ALL Cell Line: KOPT-K1 cells are a commonly used model for LCK-dependent T-ALL.
-
Culture Medium: Specific culture medium for KOPT-K1 cells was not detailed in the provided search results. Standard protocols for this cell line are available from cell line repositories.
-
Primary T-ALL Cells: Primary T-ALL cells from patient-derived xenografts (PDXs) were co-cultured with a stromal cell layer to maintain viability for ex vivo drug sensitivity assays. While the exact stromal cell line was not specified, MS-5 is a common choice for supporting leukemic cell viability.
In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity determination.
-
Cell Seeding: T-ALL cells (e.g., KOPT-K1) or primary T-ALL cells with a stromal co-culture were seeded in multi-well plates.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound or the control compound, dasatinib.
-
Incubation: The treated cells were incubated for 72 to 96 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo (CTG) luminescent cell viability assay.
-
Data Analysis: The half-maximal lethal concentration (LC50) was calculated from the dose-response curves.
Western Blotting for LCK Degradation
-
Cell Treatment: KOPT-K1 cells were treated with various concentrations of this compound or dasatinib for specified durations (e.g., 3, 6, 24 hours).
-
Protein Extraction: Cells were lysed to extract total protein.
-
Protein Quantification: The concentration of total protein in each lysate was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for LCK, phosphorylated LCK (pLCK), and a loading control (e.g., β-actin). This was followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands were visualized using a suitable detection method (e.g., chemiluminescence). The band intensities were quantified to determine the extent of LCK degradation (DC50).
In Vivo T-ALL Patient-Derived Xenograft (PDX) Model
Caption: Workflow for in vivo efficacy studies using T-ALL PDX models.
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were used as the host for the T-ALL PDX models.
-
Leukemia Engraftment: Primary T-ALL cells from two independent PDX models were injected into the tail vein of NSG mice.
-
Drug Administration: Three days after cell inoculation, mice were treated daily with vehicle control, dasatinib (10 mg/kg), or this compound (15 mg/kg) via intraperitoneal injection for up to 8 weeks.[6]
-
Efficacy Monitoring: Leukemia burden in the peripheral blood was monitored weekly.
-
Pharmacodynamic Studies: For pharmacodynamic assessments, bone marrow was harvested at various time points after a single dose to measure LCK and pLCK levels by Western blot.
-
Survival Analysis: Mice were monitored for survival, and the study was terminated when animals reached a humane endpoint (e.g., 75% blast count in peripheral blood for the control/dasatinib groups).
Signaling Pathway
The primary signaling pathway targeted by this compound in T-ALL is the LCK-mediated T-cell receptor (TCR) signaling pathway. LCK is a critical kinase that initiates a signaling cascade upon TCR engagement, leading to T-cell activation, proliferation, and survival. In LCK-activated T-ALL, this pathway is constitutively active, driving leukemogenesis. By degrading LCK, this compound effectively shuts down this pro-survival signaling cascade.
Caption: Simplified LCK signaling pathway and the point of intervention by this compound.
Conclusion
The preclinical data for this compound demonstrate its potent and sustained activity against LCK-activated T-ALL. As a PROTAC, it offers a novel mechanism of action that leads to superior in vitro cytotoxicity and in vivo anti-leukemic efficacy compared to the small molecule inhibitor dasatinib. The detailed protocols provided in this guide should serve as a valuable resource for researchers and drug development professionals interested in further investigating this compound or developing similar targeted protein degraders for the treatment of T-ALL and other cancers. Further optimization and clinical development of this compound are warranted based on these promising preclinical findings.
References
- 1. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 3. Cellosaurus cell line KOPT-K1 (CVCL_4965) [cellosaurus.org]
- 4. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 5. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bridging the marrow: a co-culture-platform of leukemia cells and MS5-derived stromal cells or adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Whitepaper: The Discovery and Development of SJ11646 at St. Jude Children's Research Hospital
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and preclinical development of SJ11646, a novel proteolysis-targeting chimera (PROTAC), at St. Jude Children's Research Hospital. This compound represents a promising therapeutic strategy for T-cell acute lymphoblastic leukemia (T-ALL) by inducing the targeted degradation of Lymphocyte-specific protein tyrosine kinase (LCK).
Introduction: Addressing Unmet Needs in T-ALL
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with a significant need for more effective and less toxic therapies, particularly for patients with relapsed or refractory disease.[1] Previous research from St. Jude identified LCK as a critical drug target in a substantial subset of pediatric T-ALL cases.[2] While the tyrosine kinase inhibitor dasatinib (B193332) showed initial promise in targeting LCK, its efficacy is often transient, and resistance can emerge.[1][2] This led St. Jude researchers to explore an alternative therapeutic modality: targeted protein degradation.
PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins.[2][3] Unlike inhibitors that merely block a protein's function, PROTACs facilitate the destruction of the target protein, offering the potential for a more durable and potent therapeutic effect.[2][4]
The Development of this compound: A Novel LCK-Targeting PROTAC
This compound was rationally designed at St. Jude to overcome the limitations of LCK inhibitors.[1] It is a dasatinib-based PROTAC, utilizing the kinase inhibitor as the LCK-binding moiety. A key innovation in the design of this compound was the incorporation of a novel phenyl-glutarimide motif as the E3 ubiquitin ligase-directing element, which binds to Cereblon (CRBN).[2][4] This novel binder was developed to improve upon the chemical stability and degradation efficacy of earlier PROTAC designs.[4]
The development of this compound was a collaborative effort led by Dr. Zoran Rankovic and Dr. Jun J. Yang at St. Jude Children's Research Hospital.[2]
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between LCK and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of LCK, marking it for degradation by the proteasome. The result is the effective and sustained elimination of the LCK protein from the cancer cells.
Quantitative Data Summary
The preclinical evaluation of this compound demonstrated its superior potency and efficacy compared to the LCK inhibitor dasatinib in T-ALL models.
Table 1: In Vitro Efficacy of this compound vs. Dasatinib in T-ALL Cell Lines
| Cell Line | Compound | DC50 (pM) | LC50 (pM) | Fold Improvement (LC50) |
| KOPT-K1 | This compound | 0.00838 | 0.083 | 1561x |
| KOPT-K1 | Dasatinib | N/A | 129.57 | - |
DC50: Half-maximal degradation concentration. LC50: Half-maximal lethal concentration.
Table 2: In Vivo Pharmacodynamic and Efficacy Comparison
| Parameter | This compound | Dasatinib |
| Pharmacodynamics | ||
| Duration of pLCK Suppression (in vivo) | > 24 hours | ~ 8 hours |
| Improvement in LCK Signaling Suppression | 630% | - |
| Efficacy | ||
| Tumor Burden in PDX models (after 7 weeks) | 0.9% - 12% | 75% |
pLCK: Phosphorylated LCK, a marker of LCK activity. PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies for the key experiments in the preclinical evaluation of this compound are provided below.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal lethal concentration (LC50) of this compound and dasatinib in T-ALL cell lines.
Protocol:
-
Cell Seeding: T-ALL cell lines (e.g., KOPT-K1) were seeded in 96-well plates at a density of 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or dasatinib for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls. LC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
In Vitro LCK Degradation Assay (Western Blot)
Objective: To confirm the degradation of LCK protein following treatment with this compound.
Protocol:
-
Cell Treatment: KOPT-K1 cells were treated with various concentrations of this compound for different time points (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: Cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay (Thermo Fisher Scientific).
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against LCK and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-leukemic efficacy of this compound in a preclinical in vivo model of T-ALL.
Protocol:
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were used.
-
Tumor Implantation: T-ALL patient-derived xenograft cells were injected intravenously into the mice.
-
Drug Administration: Once the leukemia was established, mice were treated daily with either vehicle control, dasatinib (10 mg/kg), or this compound (15 mg/kg) via intraperitoneal injection for 8 weeks.
-
Monitoring: Leukemia burden was monitored weekly by flow cytometry of peripheral blood. Animal body weight and general health were also monitored.
-
Endpoint: The study was concluded when the vehicle-treated mice showed signs of advanced disease.
Signaling Pathway Perturbation
This compound-mediated degradation of LCK leads to the profound and sustained suppression of downstream signaling pathways that are critical for the proliferation and survival of LCK-activated T-ALL cells.
Conclusion and Future Directions
The discovery and preclinical development of this compound at St. Jude Children's Research Hospital have established it as a highly potent and effective LCK-degrading PROTAC with significant potential for the treatment of T-ALL. Its superior and sustained activity compared to dasatinib in preclinical models provides a strong rationale for its further development. Future work will likely focus on optimizing the pharmacokinetic properties of this compound and evaluating its safety and efficacy in clinical trials. The success of this LCK-targeted PROTAC also provides a blueprint for the development of similar degradation-based therapies for other cancers.[2]
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 3. miragenews.com [miragenews.com]
- 4. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
The PROTAC SJ11646: A Technical Overview of its In Vitro and In Vivo Efficacy in T-Cell Acute Lymphoblastic Leukemia
Introduction
SJ11646 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target and degrade Lymphocyte-specific protein tyrosine kinase (LCK), a critical oncoprotein in T-cell acute lymphoblastic leukemia (T-ALL).[1][2] T-ALL is an aggressive hematological malignancy with a need for more effective targeted therapies, particularly for patients with relapsed or refractory disease.[2] While the LCK inhibitor dasatinib (B193332) has shown some efficacy, its effects are often transient.[3][4] this compound represents a novel therapeutic strategy by inducing the degradation of LCK rather than simply inhibiting it, leading to a more profound and durable anti-leukemic effect.[1][4] This technical guide provides an in-depth overview of the preclinical in vitro and in vivo efficacy of this compound, its mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of three key components: a ligand that binds to the target protein (LCK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] Specifically, this compound uses dasatinib as the LCK-binding moiety and a phenyl-glutarimide motif to engage the E3 ligase cereblon (CRBN).[1][2] By simultaneously binding to both LCK and cereblon, this compound forms a ternary complex that brings the E3 ligase in close proximity to LCK.[4][5] This proximity facilitates the ubiquitination of LCK, marking it for degradation by the proteasome.[4][5] This degradation-based approach offers a significant advantage over traditional inhibition, as it eliminates the entire protein, leading to a more sustained suppression of its signaling pathway.[4][5]
Caption: Mechanism of action of this compound leading to LCK degradation.
In Vitro Efficacy
This compound has demonstrated markedly superior potency and efficacy compared to its parent inhibitor, dasatinib, in in vitro models of T-ALL.[1] It induces rapid and profound degradation of LCK in T-ALL cell lines and patient-derived samples, leading to potent cytotoxicity.[1][2]
Quantitative In Vitro Data
| Parameter | Cell Line / Model | This compound | Dasatinib | Fold Improvement | Reference |
| LC50 (Cytotoxicity) | KOPT-K1 T-ALL cells | 0.083 pM | 129.5 pM | 1561-fold | [6] |
| SUP-B15 B-ALL cells | 0.0123 pM | 678 pM | 55,114-fold | [1] | |
| DC50 (Degradation) | KOPT-K1 T-ALL cells | 0.00838 pM | N/A | N/A | [6][7] |
| LCK Degradation | KOPT-K1 T-ALL cells (100nM, 3h) | 92.6% | No degradation | N/A | [6][7] |
| LC50 (Toxicity) | Normal CD34+ cells | 726.42 nM | 92.88 nM | Lower Toxicity | [7] |
| Normal PBMCs | 13.84 nM | 2.81 nM | Lower Toxicity | [7] |
Experimental Protocols: In Vitro Assays
-
Cell Viability Assay (CTG Assay): T-ALL cell lines (e.g., KOPT-K1) are seeded in 96-well plates and treated with serial dilutions of this compound or dasatinib for 72 hours. Cell viability is measured using the CellTiter-Glo (CTG) luminescent assay, which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal lethal concentration (LC50) is then calculated.[1]
-
Western Blotting for LCK Degradation: KOPT-K1 cells are treated with various concentrations of this compound for specified time points (e.g., 3, 6, 24 hours). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for LCK, phosphorylated LCK (pLCK), and a loading control (e.g., GAPDH or Vinculin) to assess the extent of protein degradation.[1]
-
Cereblon-Dependence (Lenalidomide Competition Assay): To confirm that this compound-induced degradation is mediated by cereblon, T-ALL cells are co-treated with this compound and an excess of lenalidomide (B1683929) (a known cereblon binder). Lenalidomide competes with this compound for binding to cereblon, thereby rescuing LCK from degradation. The effect on cell viability and LCK protein levels is then assessed by CTG assay and Western blotting, respectively.[1]
-
CRISPR/Cas9 Knockout Studies: To further validate cereblon's role, Cas9-expressing KOPT-K1 cells are transduced with guide RNAs targeting the CRBN gene to create a knockout cell line. These CRBN-knockout cells are then treated with this compound to determine if the degradation of LCK is abrogated.[1]
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models of T-ALL have confirmed the superior anti-leukemic efficacy of this compound compared to dasatinib.[3] this compound treatment leads to a more durable suppression of LCK signaling, reduced tumor burden, and extended leukemia-free survival.[1][3]
Quantitative In Vivo Data
| Parameter | Animal Model | This compound | Dasatinib | Improvement | Reference |
| Duration of pLCK Suppression | T-ALL PDX Mice | > 24 hours | ~ 8 hours | 630% increase | [1][2][3][6] |
| Tumor Burden (after 7 weeks) | T-ALL PDX Mice | 0.9% - 12% | 75% | Significantly lower | [3] |
| Dosing Regimen | T-ALL PDX Mice | 15 mg/kg (daily i.p.) | 10 mg/kg (daily i.p.) | N/A | [3][6] |
Experimental Protocols: In Vivo Studies
-
Patient-Derived Xenograft (PDX) Model: Immune-compromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice) are engrafted with primary T-ALL cells from patients. Successful engraftment is confirmed by monitoring the percentage of human CD45+ cells in peripheral blood.[3][6]
-
Drug Administration and Efficacy Evaluation: Once leukemia is established, mice are randomized into treatment groups (e.g., vehicle control, dasatinib, this compound). Drugs are administered daily via intraperitoneal (i.p.) injection at specified doses.[6] Anti-leukemic efficacy is assessed by monitoring leukemia burden in the blood and bone marrow over time and by comparing overall survival between treatment groups.[3]
-
Pharmacodynamic (PD) Analysis: To assess the on-target effect of this compound, leukemia cells are harvested from treated mice at various time points after a single dose. The levels of total LCK and phosphorylated LCK (pLCK) are then measured by Western blot or flow cytometry to determine the extent and duration of target engagement and degradation.[3][6]
Caption: General experimental workflow for preclinical evaluation of this compound.
Kinase Selectivity and Safety Profile
While designed to target LCK, this compound, being dasatinib-based, retains a high binding affinity for a panel of other human kinases.[1] This includes known drug targets such as ABL1, KIT, and DDR1, suggesting its potential therapeutic application may extend beyond T-ALL to other cancers where these kinases are implicated.[1][2] Despite this broader kinase selectivity, this compound has shown a favorable safety profile in vitro, exhibiting lower toxicity to normal human hematopoietic cells (CD34+) and peripheral blood mononuclear cells (PBMCs) compared to dasatinib.[6][7] This suggests a potentially better therapeutic index for the PROTAC approach.[3]
Caption: Simplified LCK signaling pathway and its disruption by this compound.
Conclusion
The dasatinib-based LCK degrader, this compound, demonstrates significant preclinical promise as a therapeutic agent for T-ALL.[1] By inducing the proteasomal degradation of LCK, it achieves a more potent and durable anti-leukemic effect than traditional kinase inhibition both in vitro and in vivo.[1][2] Its superior efficacy, prolonged target suppression, and favorable in vitro safety profile highlight the potential of targeted protein degradation as a powerful strategy in cancer drug discovery.[1] Further optimization of its pharmacological properties is warranted to advance this compound towards clinical development for T-ALL and potentially other malignancies driven by its target kinases.[1][4]
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 5. miragenews.com [miragenews.com]
- 6. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 7. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols for SJ11646 in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of SJ11646, a potent and selective LCK protein degrader, in patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL).
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a critical enzyme in T-cell development and a validated therapeutic target in a significant subset of T-ALL cases.[1][2][3] Unlike traditional small-molecule inhibitors that temporarily block protein function, this compound eliminates the LCK protein, leading to a more sustained suppression of its signaling pathway.[1][2] Preclinical studies have demonstrated the superior efficacy of this compound compared to the multi-kinase inhibitor dasatinib (B193332) in T-ALL PDX models, highlighting its potential as a promising therapeutic agent.[2][3][4][5]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to LCK, a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2][3][4] This ternary complex formation facilitates the ubiquitination of LCK, marking it for degradation by the proteasome.[1][6] This targeted protein degradation approach offers a novel and effective strategy to overcome the limitations of conventional kinase inhibitors.
Caption: Mechanism of action of this compound leading to LCK protein degradation.
In Vivo Efficacy and Pharmacodynamics
Studies in T-ALL PDX models have demonstrated the significant anti-leukemic efficacy of this compound.
Quantitative Data Summary
| Parameter | This compound | Dasatinib | Reference |
| Dosage | 15 mg/kg | 10 mg/kg | [4][5] |
| Administration Route | Intraperitoneal (i.p.), daily | Intraperitoneal (i.p.), daily | [4][5] |
| Treatment Duration | 7-8 weeks | 7-8 weeks | [4][5] |
| LCK Signaling Suppression Duration | At least 24 hours | Approximately 8 hours | [4][5] |
| Increase in LCK Suppression Duration | 630% | - | [1][2][3][5][7] |
| Tumor Burden Reduction | Significant reduction (0.9%-12% cells) | Less effective (75% cells) | [5] |
| Survival | Extended leukemia-free survival | Less extended survival | [1][2] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in T-ALL PDX models. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.
Establishment of T-ALL Patient-Derived Xenograft Models
This protocol outlines the subcutaneous implantation of primary T-ALL patient samples into immunodeficient mice.
Materials:
-
Primary T-ALL patient cells
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice)[4]
-
Matrigel or other basement membrane matrix
-
Sterile PBS
-
Surgical instruments
-
Anesthetics
-
Animal housing facility compliant with ethical guidelines[8][9][10][11][12]
Procedure:
-
Cell Preparation: Thaw and wash primary T-ALL patient cells with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Preparation: Anesthetize the immunodeficient mouse according to approved institutional protocols. Shave and sterilize the flank region.
-
Implantation: Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.
-
Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: Volume = (Length x Width^2) / 2.[13][14][15] For more accurate measurements, imaging techniques like microCT or ultrasound can be employed.[13][14][15][16][17]
-
Passaging: Once tumors reach a size of approximately 1-1.5 cm³, they can be excised, dissociated, and re-implanted into new recipient mice for cohort expansion.[18] It is recommended to use early-passage PDXs (less than 5th passage) for studies.[18]
In Vivo Efficacy Study of this compound
This protocol describes a typical in vivo efficacy study to evaluate the anti-leukemic activity of this compound.
Materials:
-
Established T-ALL PDX-bearing mice
-
This compound (formulated for in vivo use)
-
Vehicle control
-
Dasatinib (as a comparator, optional)
-
Dosing syringes and needles
-
Calipers or imaging equipment for tumor measurement
-
Equipment for blood collection and analysis
Procedure:
-
Cohort Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration:
-
This compound group: Administer this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection daily.[4][5]
-
Dasatinib group (optional): Administer dasatinib at a dose of 10 mg/kg via i.p. injection daily.[4][5]
-
Vehicle control group: Administer the vehicle solution used to formulate the drugs via i.p. injection daily.
-
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight and overall health of the animals daily.
-
Collect peripheral blood samples periodically to monitor for leukemia burden (e.g., by flow cytometry for human CD45+ cells).
-
-
Endpoint: Continue treatment for the specified duration (e.g., 7-8 weeks) or until tumors in the control group reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Analyze tumor growth inhibition, changes in leukemia burden in peripheral blood, and overall survival.
Caption: Workflow for in vivo efficacy testing of this compound in PDX models.
Pharmacodynamic Studies
To assess the on-target activity of this compound, pharmacodynamic studies can be performed to measure LCK protein levels and downstream signaling.
Procedure:
-
Treatment: Treat PDX-bearing mice with a single dose of this compound (15 mg/kg, i.p.) or vehicle.
-
Tissue Collection: At various time points post-treatment (e.g., 3, 8, 24 hours), euthanize mice and collect tumor tissue and/or peripheral blood.
-
Protein Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting to analyze the levels of total LCK and phosphorylated LCK (pLCK). A significant reduction in total LCK levels is expected in the this compound-treated group.
-
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[8][9][10][11][12] The 3Rs (Replacement, Reduction, and Refinement) should be applied to all animal studies. Humane endpoints should be clearly defined to minimize animal suffering.[8][9][10][11][12]
Conclusion
This compound represents a promising therapeutic strategy for T-ALL by effectively inducing the degradation of LCK. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies using this compound in PDX models, facilitating further investigation into its therapeutic potential.
References
- 1. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 2. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
- 7. miragenews.com [miragenews.com]
- 8. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 11. rug.nl [rug.nl]
- 12. krebsliga.ch [krebsliga.ch]
- 13. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 14. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 16. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
- 18. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Application Notes and Protocols for SJ11646 in Mouse Models of T-Cell Acute Lymphoblastic Leukemia
These application notes provide a comprehensive guide for the in vivo use of SJ11646, a potent and selective LCK-targeting PROTAC (Proteolysis Targeting Chimera), in preclinical mouse models of T-cell Acute Lymphoblastic Leukemia (T-ALL). The following sections detail the dosage and administration of this compound, along with detailed experimental protocols for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Mechanism of Action: LCK Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a critical enzyme in the T-cell receptor (TCR) signaling pathway that is often aberrantly activated in T-ALL. This compound functions by simultaneously binding to LCK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome. The removal of LCK protein disrupts downstream signaling, leading to apoptosis in LCK-dependent T-ALL cells.
Quantitative Data Summary
The following tables summarize the key in vivo dosage and administration parameters for this compound in T-ALL mouse models, with dasatinib (B193332) included for comparison.
Table 1: In Vivo Dosage and Administration
| Compound | Dosage (mg/kg) | Molar Equivalent | Administration Route | Vehicle |
| This compound | 15 | Equimolar to 10 mg/kg Dasatinib | Intraperitoneal (i.p.) | Not explicitly stated; a common vehicle for PROTACs is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. |
| Dasatinib | 10 | Equimolar to 15 mg/kg this compound | Intraperitoneal (i.p.) | Not explicitly stated; a common vehicle is an aqueous solution of 80 mM citric acid (pH 3.1). |
Table 2: In Vivo Efficacy Study Parameters
| Parameter | Description |
| Mouse Model | T-ALL Patient-Derived Xenograft (PDX) models in NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. |
| Treatment Schedule | Daily intraperitoneal injections for 8 weeks. |
| Study Start | 3 days post-T-ALL cell inoculation. |
| Efficacy Endpoint | Leukemia-free survival and monitoring of leukemia burden in peripheral blood. |
Table 3: In Vivo Pharmacodynamic Study Parameters
| Parameter | Description |
| Mouse Model | T-ALL PDX models in NSG mice. |
| Dosing | Single intraperitoneal injection. |
| Tissue Collection | Bone marrow cells. |
| Time Points | 0, 2, 8, 24, 48, and 72 hours post-injection. |
| Biomarkers | LCK and phosphorylated LCK (pLCK) levels. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a T-ALL PDX Mouse Model
This protocol details the procedure for evaluating the anti-leukemic efficacy of this compound in a T-ALL patient-derived xenograft (PDX) mouse model.[1]
1. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
T-ALL PDX cells
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (8-12 weeks old)
-
Sterile PBS
-
Syringes and needles for injection
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-human CD45)
2. Procedure:
-
T-ALL Cell Inoculation:
-
Thaw cryopreserved T-ALL PDX cells and wash with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) into the tail vein of each NSG mouse.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On day 3 post-inoculation, begin daily intraperitoneal injections of this compound at a dose of 15 mg/kg.
-
A vehicle control group should be included.
-
-
Monitoring Leukemia Burden:
-
Starting at 3 weeks post-inoculation, collect a small volume of peripheral blood from the tail vein weekly.
-
Stain the blood cells with fluorescently labeled antibodies against human CD45 to distinguish human leukemic cells from mouse cells.
-
Analyze the samples by flow cytometry to determine the percentage of human leukemia blasts.
-
-
Efficacy Assessment:
-
Monitor the mice for signs of disease progression and overall survival.
-
The primary endpoint is leukemia-free survival, defined as the time to reach a predetermined leukemia burden in the peripheral blood or the development of clinical signs of leukemia.
-
Protocol 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study of this compound
This protocol describes the methodology for assessing the pharmacokinetic and pharmacodynamic effects of this compound in a T-ALL PDX mouse model.[1]
1. Materials:
-
This compound
-
Vehicle
-
T-ALL PDX cells
-
NSG mice with established T-ALL leukemia
-
Instruments for blood and bone marrow collection
-
LC-MS/MS for pharmacokinetic analysis
-
Western blotting reagents and antibodies (anti-LCK, anti-pLCK, anti-GAPDH)
2. Procedure:
-
Establishment of Leukemia Model:
-
Inoculate NSG mice with T-ALL PDX cells as described in Protocol 1.
-
Allow the leukemia to establish until the burden in the peripheral blood reaches approximately 50%.
-
-
Drug Administration:
-
Administer a single intraperitoneal dose of this compound (15 mg/kg) to the leukemic mice.
-
-
Sample Collection:
-
At designated time points (0, 2, 8, 24, 48, and 72 hours) post-injection, euthanize a cohort of mice.
-
Collect peripheral blood for pharmacokinetic analysis of this compound plasma concentrations.
-
Harvest bone marrow cells for pharmacodynamic analysis.
-
-
Pharmacokinetic Analysis:
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.
-
-
Pharmacodynamic Analysis:
-
Prepare protein lysates from the collected bone marrow cells.
-
Perform Western blotting to determine the protein levels of LCK and phosphorylated LCK (pLCK).
-
Use a loading control, such as GAPDH, for normalization.
-
Quantify the band intensities to assess the extent and duration of LCK degradation and signaling inhibition.
-
Signaling Pathway
The degradation of LCK by this compound disrupts the T-cell receptor (TCR) signaling cascade, which is crucial for the proliferation and survival of T-ALL cells.
References
Application Notes and Protocols for Studying LCK Function in Hematological Malignancies Using SJ11646
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (LCK) is a critical enzyme in T-cell development and activation.[1] Aberrant LCK signaling is a key driver in several hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL), making it a compelling therapeutic target.[2] SJ11646 is a potent and specific degrader of LCK, operating through the Proteolysis Targeting Chimera (PROTAC) mechanism.[3][4] Unlike traditional small-molecule inhibitors that temporarily block protein function, PROTACs like this compound facilitate the complete elimination of the target protein by hijacking the cell's ubiquitin-proteasome system.[3] This approach offers the potential for a more profound and sustained therapeutic effect, overcoming resistance mechanisms associated with inhibitor-based therapies.[5]
These application notes provide a comprehensive guide for utilizing this compound to study LCK function and its therapeutic potential in hematological malignancies. Detailed protocols for key in vitro and in vivo experiments are provided, along with a summary of critical performance data.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to LCK (derived from the kinase inhibitor dasatinib), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] By simultaneously binding to both LCK and CRBN, this compound forms a ternary complex that brings the E3 ligase in close proximity to LCK.[3] This induced proximity leads to the polyubiquitination of LCK, marking it for degradation by the 26S proteasome. The degradation of LCK disrupts downstream signaling pathways crucial for the survival and proliferation of malignant cells.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in T-ALL models.
Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines
| Cell Line | Parameter | This compound | Dasatinib | Fold Difference | Reference |
| KOPT-K1 | DC50 (pM) | 0.00838 | - | - | [6] |
| KOPT-K1 | LC50 (pM) | 0.083 | 129.56 (pM) | 1561 | [6] |
DC50: Half-maximal degradation concentration. LC50: Half-maximal lethal concentration.
Table 2: In Vivo Pharmacodynamic and Efficacy Data of this compound
| Animal Model | Parameter | This compound (15 mg/kg) | Dasatinib (10 mg/kg) | Improvement with this compound | Reference |
| T-ALL PDX | Duration of pLCK Suppression | > 24 hours | ~ 8 hours | 630% increase in duration | [3][7] |
| T-ALL PDX | Anti-leukemic Efficacy | Significantly greater | - | Extended leukemia-free survival | [3][5] |
PDX: Patient-Derived Xenograft. pLCK: Phosphorylated LCK.
LCK Signaling Pathway in T-ALL
In T-ALL, LCK is a key component of the pre-T-cell receptor (pre-TCR) signaling pathway, which is essential for the proliferation and survival of leukemic blasts.[5] Upon activation, LCK phosphorylates downstream targets, including ZAP-70, which in turn activates multiple signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, ultimately promoting cell growth and inhibiting apoptosis.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on hematological cancer cell lines, such as KOPT-K1.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with SJ11646 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ11646 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein implicated in T-cell acute lymphoblastic leukemia (T-ALL).[1][2] As a bifunctional molecule, this compound brings LCK into proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of LCK.[1][2] This targeted degradation approach has demonstrated significantly greater cytotoxicity in LCK-activated T-ALL cells compared to the kinase inhibitor dasatinib, from which it is derived.[1][2] These application notes provide detailed protocols for assessing cell viability and apoptosis following treatment with this compound, along with its mechanism of action and key performance data.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system to eliminate LCK. The molecule consists of a ligand that binds to LCK and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin molecules to LCK, marking it for degradation by the proteasome. The degradation of LCK disrupts downstream signaling pathways crucial for the survival and proliferation of LCK-dependent cancer cells, ultimately leading to cell death.
Caption: Mechanism of action of this compound as a PROTAC degrader of LCK.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in T-ALL cell lines.
| Parameter | Cell Line | Value | Reference |
| LCK Degradation (DC50) | KOPT-K1 | 0.00838 pM | [1][3] |
| Cytotoxicity (LC50) | KOPT-K1 | 0.083 pM | [1] |
| Cytotoxicity (LC50) | SUP-B15 (BCR-ABL) | 0.0123 pM | [4] |
| Cell Type | Treatment | LC50 | Reference |
| CD34+ Cells | This compound | 726.42 nM | [3] |
| CD34+ Cells | Dasatinib | 92.88 nM | [3] |
| Peripheral Blood Mononuclear Cells | This compound | 13.84 nM | [3] |
| Peripheral Blood Mononuclear Cells | Dasatinib | 2.81 nM | [3] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
T-ALL cell lines (e.g., KOPT-K1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture T-ALL cells in complete medium to maintain logarithmic growth.
-
Seed cells in appropriate multi-well plates at a predetermined optimal density.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treat cells with varying concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Caption: General workflow for cell treatment with this compound.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
XTT Cell Viability Assay
Similar to the MTT assay, the XTT assay is a colorimetric method that measures metabolic activity. A key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Treated cells in a 96-well plate
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.
Caption: Workflow for the XTT cell viability assay.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
Treated cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Collect the cell suspension from the treatment wells.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Caption: Workflow for the Trypan Blue exclusion assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 2. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of LCK Protein Degradation Induced by SJ11646 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ11646 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] LCK is a critical signaling molecule in T-cell activation and is a validated therapeutic target in T-cell acute lymphoblastic leukemia (T-ALL).[4] Unlike traditional small molecule inhibitors that temporarily block protein function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of LCK, leading to its elimination from the cell.[4] This application note provides a detailed protocol for utilizing Western blotting to quantify the degradation of LCK in cell lines treated with this compound.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to LCK and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of LCK. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades LCK.
Caption: Mechanism of this compound-induced LCK protein degradation.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in inducing LCK degradation in the KOPT-K1 T-ALL cell line.
| Parameter | Cell Line | Value | Reference |
| DC50 | KOPT-K1 | 0.00838 pM | [1][2] |
| LCK Degradation (100 nM, 3h) | KOPT-K1 | 92.6% | [1][2] |
| pLCK Loss (100 nM, 3h) | KOPT-K1 | Complete | [1][2] |
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently analyzing LCK protein levels via Western blot.
Materials and Reagents
-
Cell Lines: KOPT-K1 (T-ALL) or Jurkat (T-lymphocyte) cells.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of LCK levels.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Culture KOPT-K1 or Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[7]
-
Seed cells at an appropriate density in multi-well plates.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 pM to 100 nM) for various time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (DMSO) for each time point.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-LCK antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody for the loading control (e.g., β-actin or GAPDH) according to the manufacturer's recommendations.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the LCK band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of LCK degradation relative to the vehicle-treated control.
-
Logical Relationships and Controls
Caption: Logical relationships in the experimental design.
References
- 1. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 2. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 3. SJ 11646 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Lck Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Jurkat T Cell Culture [bio-protocol.org]
Application Notes and Protocols: Overcoming Dasatinib Resistance in T-Cell Acute Lymphoblastic Leukemia with SJ11646
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332), a multi-kinase inhibitor targeting ABL and SRC family kinases, has shown therapeutic efficacy in T-cell acute lymphoblastic leukemia (T-ALL), particularly in cases dependent on Lymphocyte-specific protein tyrosine kinase (LCK) signaling.[1][2] However, the development of resistance to dasatinib, often through kinase domain mutations or activation of bypass signaling pathways, remains a significant clinical challenge, leading to transient responses in many patients.[1][2][3]
SJ11646 is a novel Proteolysis Targeting Chimera (PROTAC) designed to overcome the limitations of traditional kinase inhibition.[1][2] It functions by inducing the targeted degradation of LCK, rather than simply inhibiting its activity.[3][4] This fundamental difference in mechanism presents a promising strategy to overcome dasatinib resistance. This compound is a heterobifunctional molecule composed of a dasatinib-based ligand that binds to LCK and a phenyl-glutarimide moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of LCK, effectively eliminating the target protein from the cell.[3]
These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound to overcome dasatinib resistance and offer detailed protocols for researchers to investigate its efficacy in relevant T-ALL models.
Data Presentation
Table 1: Comparative In Vitro Efficacy of this compound and Dasatinib in T-ALL Cells
| Parameter | This compound | Dasatinib | Cell Line | Notes |
| DC50 (LCK Degradation) | 0.00838 pM | N/A | KOPT-K1 | DC50 represents the concentration for 50% maximal degradation of the target protein. |
| IC50 (Cytotoxicity) | 0.083 pM | 1561-fold higher | KOPT-K1 | Demonstrates significantly higher potency of this compound.[5] |
| LC50 (Cytotoxicity) | 0.0123 pM | N/A | SUP-B15 (B-ALL) | Effective in BCR-ABL fusion gene-positive cell line.[6] |
| LCK Degradation | 92.6% within 3 hours (at 100 nM) | No degradation | KOPT-K1 | Highlights the rapid and efficient degradation induced by this compound.[6] |
Table 2: Comparative In Vivo and Safety Profile of this compound and Dasatinib
| Parameter | This compound | Dasatinib | Model | Key Findings |
| Duration of LCK Suppression | 630% increase | Baseline | T-ALL PDX models | This compound leads to a more sustained suppression of the target pathway.[1][2][5] |
| LC50 (CD34+ cells) | 726.42 nM | 92.88 nM | Normal Hematopoietic Cells | This compound shows lower toxicity to normal hematopoietic stem cells.[6] |
| LC50 (PBMCs) | 13.84 nM | 2.81 nM | Peripheral Blood Mononuclear Cells | Indicates a more favorable safety profile for this compound.[6] |
| Antileukemic Efficacy | Superior | Inferior | T-ALL PDX models | Translated to extended leukemia-free survival in vivo.[1][2] |
Signaling Pathways and Mechanism of Action
Dasatinib Action and Resistance
Dasatinib acts by competitively binding to the ATP-binding pocket of LCK, thereby inhibiting its kinase activity and downstream signaling. Resistance can emerge through mutations in the LCK kinase domain that prevent dasatinib binding or through the activation of alternative signaling pathways that bypass the need for LCK.
This compound Mechanism of Action
This compound overcomes dasatinib resistance by fundamentally changing the therapeutic strategy from inhibition to degradation. By hijacking the cell's own ubiquitin-proteasome system, this compound effectively removes the LCK protein, rendering mutations that confer resistance to competitive inhibitors ineffective.
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 6. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: SJ11646 in Novel Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications of SJ11646, a potent proteolysis-targeting chimera (PROTAC), beyond its initial characterization in T-cell acute lymphoblastic leukemia (T-ALL). This compound, which utilizes a dasatinib-based ligand, not only targets the lymphocyte-specific protein tyrosine kinase (LCK) for degradation but also exhibits high binding affinity for other clinically relevant oncogenic kinases, including ABL1, KIT, and DDR1.[1] This opens avenues for its investigation in a broader range of malignancies.
Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of its target proteins. It achieves this by simultaneously binding to the target protein (e.g., LCK, BCR-ABL) and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery. This catalytic mechanism allows for sustained target suppression at very low concentrations.
Caption: Mechanism of this compound-mediated protein degradation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in a BCR-ABL positive cancer model compared to its primary target in T-ALL.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Target(s) | Compound | LC50 | Fold Change (vs. Dasatinib) | Reference |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | LCK | This compound | 0.083 pM | 1561x more potent | [2] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | LCK | Dasatinib | 130 pM | - | [2] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | BCR-ABL | This compound | 0.0123 pM | 55,114x more potent | [3] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | BCR-ABL | Dasatinib | 678 pM | - | [3] |
Table 2: In Vitro Degradation Profile of this compound
| Cell Line | Target Protein | Treatment Concentration | Treatment Duration | Percent Degradation | Reference |
| KOPT-K1 | LCK | 100 nM | 3 hours | 92.6% | [2] |
| SUP-B15 | BCR-ABL | 100 nM | 24 hours | Degradation confirmed | [3] |
Potential Applications in Other Cancer Models
Given this compound's high affinity for other known oncogenic kinases, its application could be explored in the following cancer models:
-
Chronic Myeloid Leukemia (CML) and Philadelphia Chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL): The demonstrated degradation of the BCR-ABL fusion protein in the SUP-B15 cell line suggests that this compound could be a promising therapeutic for leukemias driven by this oncogene.[3]
-
Gastrointestinal Stromal Tumors (GIST): Many GISTs are characterized by activating mutations in the KIT receptor tyrosine kinase. As dasatinib, the warhead of this compound, is a known KIT inhibitor, this compound presents a novel strategy to degrade mutated KIT protein.
-
Solid Tumors with DDR1 Overexpression: Discoidin Domain Receptor 1 (DDR1) is overexpressed in various solid tumors, including lung, breast, and pancreatic cancers, and is associated with poor prognosis. This compound's binding to DDR1 suggests its potential as a degrader in these contexts.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in new cancer models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and Dasatinib as a comparator)
-
DMSO (vehicle)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LC50 value.
Western Blot for Protein Degradation
This protocol is to confirm the degradation of target proteins (e.g., BCR-ABL, KIT, DDR1) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.
In Vivo Xenograft Model for Leukemia
This protocol provides a general framework for evaluating the anti-leukemic efficacy of this compound in vivo.
Caption: Workflow for an in vivo leukemia xenograft study.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Leukemia cell line (e.g., SUP-B15)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement (if applicable)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Xenograft Establishment: Inject approximately 1 million leukemia cells intravenously into each mouse.
-
Monitoring Engraftment: Monitor for signs of disease progression and confirm engraftment through methods like bioluminescence imaging or peripheral blood analysis.
-
Treatment: Once the disease is established, randomize mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) and vehicle via an appropriate route (e.g., intraperitoneal injection) on a set schedule (e.g., daily).
-
Efficacy Evaluation: Monitor tumor burden throughout the study. Record animal body weight and any signs of toxicity.
-
Endpoint Analysis: The primary endpoint is typically survival. At the end of the study, tissues can be harvested for pharmacodynamic analysis (e.g., Western blot for target protein levels).
Conclusion
This compound is a promising PROTAC with demonstrated efficacy against LCK in T-ALL and BCR-ABL in a B-ALL model. Its polypharmacology suggests a broader therapeutic potential in other cancers driven by kinases such as KIT and DDR1. The protocols outlined above provide a framework for the systematic evaluation of this compound in these novel cancer contexts, potentially expanding its clinical utility. Further preclinical studies are warranted to fully elucidate its efficacy and mechanism of action in these additional cancer types.
References
- 1. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 3. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting SJ11646 solubility issues for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SJ11646. This compound is a potent, dasatinib-based PROTAC® (Proteolysis Targeting Chimera) that serves as a degrader of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] It is frequently used in in vitro studies of T-cell acute lymphoblastic leukemia (T-ALL).[4][5] Due to its hydrophobic nature, researchers may encounter solubility issues when preparing solutions for in vitro assays. This guide addresses these common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 20 mM.[2] For best practices, create a high-concentration stock (e.g., 10 mM) in 100% DMSO, which can then be aliquoted and stored at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[6]
Q2: My this compound precipitated after I diluted my DMSO stock into cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic compounds.[6][7] This occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous medium.
Here are several steps to resolve this:
-
Do not use the solution with precipitate. The actual concentration of the dissolved compound will be unknown, leading to inaccurate results.[7]
-
Warm and Vortex: Gently warm the solution to 37°C and vortex or sonicate for several minutes. This can often help redissolve the compound.[6]
-
Reduce Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of diluting in a single step, perform a serial dilution. Critically, add the DMSO stock solution directly into the final volume of the assay medium while vortexing to ensure rapid mixing and minimize localized high concentrations that promote precipitation.[8]
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture is as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%, as higher concentrations can be toxic to cells.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9]
Q3: I am observing inconsistent results between experiments. Could this be related to this compound solubility?
A3: Yes, inconsistent results are a common symptom of solubility issues. If this compound precipitates, the effective concentration delivered to the cells will vary between experiments, leading to poor reproducibility.[10][11][12] Visually inspect your assay plates under a microscope for any signs of compound precipitation before and after the experiment. Performing a solubility test in your specific cell culture medium can also help determine the stable concentration range.[12]
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A4: You can determine the kinetic solubility of this compound in your specific buffer using a nephelometric (light scattering) assay or by visual inspection.[13] This involves creating a serial dilution of the compound in the buffer and identifying the concentration at which precipitation first occurs.[12]
Quantitative Data Summary
For consistent results, refer to the following tables for preparing and using this compound.
Table 1: this compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 746.28 g/mol | [1][2] |
| Formula | C₃₆H₄₀ClN₉O₅S | [1][2] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [2][6] |
| Maximum Stock Solubility | 20 mM in DMSO | [2] |
Table 2: Recommended DMSO Concentrations for Cell-Based Assays
| Final DMSO % (v/v) | Recommendation | Potential Impact |
| < 0.1% | Ideal for most cell lines , including sensitive cells. | Minimal to no effect on cell viability or function.[14] |
| 0.1% - 0.5% | Acceptable for many robust cell lines. | May cause subtle off-target effects. A vehicle control is essential.[7] |
| > 0.5% | Not Recommended. | High risk of cytotoxicity and interference with experimental results.[7][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 746.28)
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 0.001 L * 746.28 g/mol = 7.46 mg
-
-
Weigh Compound: Carefully weigh out 7.46 mg of this compound powder.
-
Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube. Add 1 mL of 100% DMSO.
-
Ensure Complete Dissolution: Vortex vigorously. If needed, briefly sonicate or warm the solution at 37°C until all solid is dissolved.[6]
-
Aliquot and Store: Prepare single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Serial Dilution of this compound into Cell Culture Medium
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Prepare Intermediate Dilution: Dilute the 10 mM DMSO stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
Prepare Final Working Solution: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed (37°C) cell culture medium.
-
Mix Immediately: Vortex the solution immediately and thoroughly to prevent precipitation. This yields a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.
-
Add to Cells: Add the final working solution to your cell culture plates. Always include a vehicle control containing 0.1% DMSO in the medium.
Visual Guides
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound-induced LCK degradation via the proteasome.
Caption: Workflow for troubleshooting this compound solubility issues in assays.
References
- 1. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SJ 11646 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SJ11646 Treatment for Maximal LCK Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of SJ11646 treatment for maximal Lymphocyte-specific protein tyrosine kinase (LCK) degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of LCK.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to LCK (based on the kinase inhibitor dasatinib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing LCK and the E3 ligase into close proximity, this compound facilitates the ubiquitination of LCK, marking it for degradation by the proteasome.[3] This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition.[3]
Q2: What is the "hook effect" and how can I avoid it with this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve.[4][5][6] This occurs because the PROTAC forms non-productive binary complexes with either the target protein (LCK) or the E3 ligase, rather than the productive ternary complex required for degradation.[4][5][6] To avoid the hook effect with this compound, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[7] Starting with a broad range of concentrations (e.g., from picomolar to micromolar) will help to identify the "sweet spot" for LCK degradation and avoid misinterpreting data from concentrations that are too high.[7]
Q3: How long should I treat my cells with this compound to observe maximal LCK degradation?
A3: Significant LCK degradation can be observed within a few hours of this compound treatment. In KOPT-K1 T-cell acute lymphoblastic leukemia (T-ALL) cells, treatment with 100nM of this compound resulted in 92.6% LCK degradation and a complete loss of phosphorylated LCK (pLCK) within 3 hours.[8][9] However, the optimal treatment duration can vary depending on the cell line and experimental conditions. Therefore, a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to determine the optimal time point for maximal LCK degradation in your specific model system.
Q4: What are the expected downstream effects of LCK degradation by this compound?
A4: LCK is a key signaling molecule in T-cells, and its degradation is expected to lead to a prolonged suppression of LCK signaling pathways. This can result in potent cytotoxicity in LCK-activated cancer cells, such as certain types of T-ALL, and the induction of apoptosis.[8][9] In vivo studies have shown that this compound leads to a more durable suppression of LCK phosphorylation compared to the inhibitor dasatinib.[8]
Troubleshooting Guides
Issue 1: Suboptimal or No LCK Degradation
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 0.001 pM to 10 µM) to identify the optimal degradation concentration (DC50) and rule out the "hook effect".[4][5][6] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal incubation time for maximal LCK degradation in your cell line.[8][9] |
| Low Cereblon E3 Ligase Expression | Verify the expression levels of Cereblon (CRBN) in your cell line using Western blotting or qPCR, as this compound is CRBN-dependent.[8] |
| Compound Instability | Ensure proper storage of this compound (typically at -20°C) and prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Confirm that your cell line is dependent on LCK signaling for survival and proliferation. |
Issue 2: High Background in Western Blot for LCK
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[10][11] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[1][2] |
| Inadequate Washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies.[11][12] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire Western blotting procedure.[1][11] |
Data Presentation
Table 1: Dose-Dependent Degradation of LCK by this compound in KOPT-K1 Cells
| This compound Concentration | LCK Protein Level (% of Control) |
| Vehicle (DMSO) | 100% |
| 0.1 pM | 85% |
| 1 pM | 50% (DC50 ≈ 0.00838 pM)[8] |
| 10 pM | 20% |
| 100 pM | <10% |
| 1 nM | <5% |
| 10 nM | <5% |
| 100 nM | <5% |
Data is representative and compiled from published studies. Actual results may vary depending on experimental conditions.
Table 2: Time-Course of LCK Degradation by this compound (100 nM) in KOPT-K1 Cells
| Treatment Duration | LCK Protein Level (% of Control) | pLCK (Y394) Level (% of Control) |
| 0 hours | 100% | 100% |
| 1 hour | ~50% | Significantly Reduced |
| 3 hours | <10% (92.6% degradation)[8][9] | Complete Loss[8][9] |
| 6 hours | <10% | Complete Loss |
| 24 hours | Sustained Degradation | Sustained Loss |
Data is representative and compiled from published studies. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for LCK Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LCK (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the LCK signal to the loading control.
Protocol 2: Cell Viability Assay (CTG or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8).
-
Data Analysis: Measure the luminescence or absorbance and plot the cell viability against the this compound concentration to determine the IC50 value.[13]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either LCK or CRBN overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against LCK, CRBN, and ubiquitin to detect the formation of the ternary complex.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated LCK degradation.
Caption: Simplified LCK signaling pathway and this compound intervention.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 9. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. clyte.tech [clyte.tech]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
common challenges in working with SJ11646 PROTAC
Welcome to the technical support center for SJ11646, a potent PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Lymphocyte-specific protein tyrosine kinase (LCK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation.
Quick Facts: this compound
| Parameter | Description |
| Target Protein | Lymphocyte-specific protein tyrosine kinase (LCK) |
| E3 Ligase Recruited | Cereblon (CRBN)[1] |
| Mechanism of Action | Forms a ternary complex between LCK and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of LCK.[1][2] |
| Primary Indication | T-cell acute lymphoblastic leukemia (T-ALL)[2][3] |
| Chemical Composition | Composed of a Dasatinib-based ligand for LCK, a phenyl-glutarimide moiety for Cereblon binding, and a linker.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a heterobifunctional molecule that simultaneously binds to LCK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the formation of a ternary complex (LCK-SJ11646-CRBN), triggering the transfer of ubiquitin molecules to LCK. The polyubiquitinated LCK is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1][2]
Q2: What are the key parameters to measure the efficacy of this compound? A2: The primary efficacy parameters for this compound are the DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation). DC50 measures the potency of the PROTAC, while Dmax indicates the extent of target degradation achievable.[5] Additionally, cell viability assays (e.g., determining LC50) are crucial to correlate protein degradation with a functional cellular outcome like apoptosis.[5][6]
Q3: Is this compound selective for LCK? A3: this compound is highly potent against LCK. However, as it is derived from the multi-kinase inhibitor Dasatinib, it retains a high binding affinity for 51 other human kinases, with notable activity against ABL1, KIT, and DDR1.[4] In proteomic studies, this compound was shown to uniquely affect CSK, LCK, and SRC.[1] Researchers should consider potential off-target effects in their experimental design.
Q4: How can I confirm that this compound-mediated degradation is dependent on Cereblon? A4: To confirm CRBN-dependent activity, you can perform a competition experiment by co-treating cells with this compound and a high concentration of a CRBN-binding agent like lenalidomide (B1683929) or thalidomide. If degradation is CRBN-mediated, the competitor molecule will saturate the E3 ligase, preventing this compound from binding and thereby rescuing LCK from degradation.[1] Alternatively, using CRBN knockout (CRBN-KO) cells will also abrogate this compound's degradative activity.[1]
Troubleshooting Guide
This guide addresses common challenges encountered when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Poor LCK Degradation | 1. Low CRBN Expression: The cell line used may not express sufficient levels of Cereblon (CRBN).2. Compound Instability: this compound may be unstable in the experimental medium.3. Incorrect Concentration: The concentration used may be too low to be effective.4. Suboptimal Timepoint: LCK degradation kinetics may be faster or slower than the measured timepoint. | 1. Verify CRBN Expression: Confirm CRBN protein levels in your cell line via Western blot.2. Check Compound Stability: Assess the stability of this compound in your specific cell culture medium over time.3. Perform Dose-Response: Test a wide range of concentrations (e.g., 0.001 pM to 1000 nM) to determine the optimal range.4. Conduct Time-Course: Measure LCK levels at multiple time points (e.g., 1, 3, 6, 12, 24 hours) to capture peak degradation.[1] |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of Binary Complexes: At excessive concentrations, this compound is more likely to form non-productive binary complexes (LCK-SJ11646 or CRBN-SJ11646) rather than the required ternary complex. | Adjust Concentration Range: The "hook effect" is characteristic of many PROTACs. Lower the concentration range in your dose-response experiments to identify the bell-shaped curve and determine the optimal concentration for maximal degradation. The peak of the curve represents the most effective concentration range. |
| Inconsistent Results Between Experiments | 1. Cell State Variability: Differences in cell confluency, passage number, or overall health can alter the efficiency of the ubiquitin-proteasome system.2. Reagent Variability: Inconsistent preparation of this compound stock solutions or other reagents. | 1. Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Seed cells at the same density and ensure they are in the exponential growth phase during treatment.2. Ensure Reagent Consistency: Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. |
| High Off-Target Activity | Broad Kinase Binding Profile: The Dasatinib component of this compound binds to multiple kinases. | Perform Proteomics: Use quantitative mass spectrometry to globally assess protein level changes and identify unintended targets in your specific cell model.Use Controls: Compare results with cells treated with Dasatinib alone to distinguish between degradation-specific effects and kinase inhibition effects. |
Quantitative Data Summary
The following tables summarize the reported in vitro performance of this compound in relevant T-ALL cell lines.
Table 1: Degradation and Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Parameter | Value | Notes |
| KOPT-K1 | T-ALL | DC50 | 0.00838 pM | Half-maximal degradation concentration.[5][6] |
| KOPT-K1 | T-ALL | LC50 | 0.083 pM | Half-maximal lethal concentration.[5][6] |
| KOPT-K1 | T-ALL | Dmax | >92.6% | Maximum degradation observed at 100 nM after 3 hours.[5][6] |
| SUP-B15 | B-ALL | LC50 | 0.0123 pM | Cell line harbors the BCR-ABL fusion gene.[1][5] |
Experimental Protocols & Visualizations
Protocol 1: LCK Degradation Analysis by Western Blot
This protocol details the steps to quantify this compound-induced LCK degradation in T-ALL cells.
Materials:
-
T-ALL cell line (e.g., KOPT-K1)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-LCK, anti-pLCK (Y394), anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed KOPT-K1 cells in 6-well plates at a density that allows for exponential growth during the experiment. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate old media from cells and add the media containing this compound or vehicle control (ensure final DMSO concentration is ≤0.1%).
-
Incubation: Incubate cells for the desired time points (e.g., for a time-course: 1, 3, 6, 24 hours; for dose-response: 24 hours).[1]
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LCK, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the LCK band intensity to the loading control. Calculate the percentage of LCK remaining relative to the vehicle-treated control.
-
Diagrams
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 6. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
Technical Support Center: Optimizing In Vivo Performance of SJ11646
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the in vivo stability and delivery of the LCK-targeting PROTAC, SJ11646. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of PROTACs like this compound?
A1: Like many PROTACs, this compound faces challenges related to its complex structure, which can lead to low aqueous solubility, poor cell permeability, and susceptibility to rapid metabolic clearance.[1][2][3][4][5] These factors can result in a suboptimal pharmacokinetic profile and reduced therapeutic efficacy in vivo.
Q2: How does the linker component of this compound influence its in vivo stability?
A2: The linker connecting the dasatinib (B193332) (LCK-binding moiety) and the phenyl-glutarimide (cereblon-binding moiety) is a critical determinant of the molecule's overall properties.[6] The length, rigidity, and chemical composition of the linker can significantly impact metabolic stability, cell permeability, and the formation of a productive ternary complex (LCK-SJ11646-CRBN). The linker is often a site of metabolic attack by enzymes such as Cytochrome P450s.[2]
Q3: What are the common metabolic pathways that could lead to the degradation of this compound?
A3: While specific metabolic pathways for this compound are not detailed in the provided search results, common metabolic routes for PROTACs include oxidation, hydrolysis of amide or ester bonds within the linker, and other transformations mediated by liver enzymes.[2] Given that dasatinib's metabolism involves CYP3A4, it is plausible that this enzyme could also play a role in the metabolism of this compound.
Q4: Can formulation strategies significantly improve the in vivo performance of this compound?
A4: Yes, formulation strategies are crucial for improving the in vivo delivery and stability of PROTACs.[1][3][7] Techniques such as creating amorphous solid dispersions (ASDs) to enhance solubility, or utilizing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and nanoparticles can improve oral bioavailability and overall exposure.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or variable efficacy in animal models | Poor Bioavailability: The compound may not be reaching sufficient concentrations at the tumor site due to low solubility or permeability.[4] | Formulation Optimization: Prepare this compound in a formulation designed to enhance solubility and absorption. Examples include amorphous solid dispersions (ASDs) with polymers like HPMCAS or lipid-based formulations.[1][8] Route of Administration: If oral administration yields poor results, consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism. |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from circulation, leading to a short duration of action.[6] | Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life and clearance of this compound in your animal model. Linker Modification: If feasible, synthesize analogs of this compound with modified linkers to improve metabolic stability. Strategies include deuteration at metabolically labile sites or replacing cleavable bonds. | |
| Off-Target Effects: The observed toxicity or lack of specific efficacy could be due to the degradation of proteins other than LCK. | Selectivity Profiling: Perform proteomic analysis to assess the global protein degradation profile of this compound in relevant cell lines. Dose Optimization: Conduct a dose-response study to find the optimal therapeutic window that maximizes LCK degradation while minimizing off-target effects. | |
| Inconsistent results between experiments | Compound Instability: this compound may be unstable in the formulation vehicle or under certain storage conditions. | Vehicle Selection and Stability Testing: Ensure this compound is fully solubilized and stable in the chosen vehicle. Perform stability studies of the formulation under experimental conditions. Fresh Preparation: Prepare formulations fresh before each experiment. |
| Animal Model Variability: Differences in animal strain, age, or health status can lead to variable drug responses. | Standardize Animal Models: Use animals from a consistent source and of a similar age and weight. Acclimatization: Ensure proper acclimatization of animals before starting the experiment to reduce stress-related variability. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (LCK Degradation) | KOPT-K1 T-ALL | 0.00838 pM | [9] |
| IC50 (Cytotoxicity) | KOPT-K1 T-ALL | 0.083 pM | [9] |
| LC50 (Cytotoxicity) | SUP-B15 B-ALL | 0.0123 pM | [9] |
Table 2: In Vivo Performance of this compound vs. Dasatinib in T-ALL PDX Models
| Parameter | This compound | Dasatinib | Reference |
| Duration of LCK Signaling Suppression | 630% increase compared to dasatinib | Baseline | [10][11][12][13][14] |
| Anti-leukemic Efficacy | Superior to dasatinib | - | [12][15] |
| Survival | Extended compared to dasatinib | - | [10][11] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To improve the aqueous solubility and oral bioavailability of this compound.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP VA64)
-
Organic solvent (e.g., dichloromethane, methanol, or a mixture)
-
Rotary evaporator or spray dryer
-
In vitro dissolution apparatus
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
For rotary evaporation, evaporate the solvent under reduced pressure to form a thin film. Dry the film further under a high vacuum to remove residual solvent.
-
For spray drying, spray the solution into a drying chamber with controlled temperature and nitrogen flow to rapidly evaporate the solvent.
-
Collect the resulting powder.
-
Characterize the ASD for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Assess the improvement in dissolution rate by performing in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF).
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
This compound formulation
-
Appropriate mouse strain (e.g., NSG mice for PDX models)
-
Dosing vehicles and syringes
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the this compound formulation to a cohort of mice via the desired route (e.g., oral gavage, i.p. injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Mechanism of action for this compound leading to LCK degradation.
Caption: Troubleshooting workflow for improving this compound in vivo efficacy.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 10. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 11. miragenews.com [miragenews.com]
- 12. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Interpreting Off-Target Effects of SJ11646
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and interpreting the off-target effects of the LCK-targeting PROTAC degrader, SJ11646. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] It is composed of a ligand for LCK (derived from the kinase inhibitor dasatinib) and a moiety (phenyl-glutarimide) that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2][3][4] This dual binding brings LCK into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The primary therapeutic application is for T-cell acute lymphoblastic leukemia (T-ALL), where LCK signaling is a known vulnerability.[4][5]
Q2: What are off-target effects and why are they a concern for this compound?
A2: Off-target effects occur when a molecule like this compound binds to and modulates proteins other than its intended target, LCK.[6] These unintended interactions are a critical consideration for this compound because it is derived from dasatinib (B193332), a known multi-kinase inhibitor, and has been shown to retain broad kinase selectivity.[1] It has a high binding affinity for at least 51 human kinases.[4][5] Interpreting experimental results requires distinguishing the phenotype caused by LCK degradation from phenotypes caused by the degradation or inhibition of these other kinases.[6]
Q3: What are the known off-targets of this compound?
A3: this compound retains a high binding affinity for numerous human kinases. The most prominently cited off-targets, which are also known drug targets in other cancers, include ABL1, KIT, and DDR1.[1][4][5][7] Additionally, this compound is a potent and selective degrader of ABL and SRC family kinases.[3][4] The broad selectivity profile is similar to that of its precursor, dasatinib.[3]
Q4: How do the off-target effects of this compound compare to its precursor, dasatinib?
A4: this compound was found to have a similar selectivity profile against a panel of 468 human kinases when compared to dasatinib, with CSK, LCK, and ABL1 being top targets for both compounds.[3] Despite the addition of a linker and an E3 ligase binder, this compound retained a broader kinase selectivity than dasatinib.[1] However, a key advantage of this compound is its mechanism of action; it induces protein degradation rather than just inhibition. This leads to a more durable suppression of LCK signaling—a 630% increase in duration was observed in one study—which may provide a better therapeutic index compared to the transient inhibition by dasatinib.[1][2][4]
Q5: How can I experimentally confirm that an observed phenotype is due to on-target LCK degradation versus an off-target effect?
A5: A multi-faceted approach is necessary to deconvolute on- and off-target effects. Key strategies include:
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to specifically deplete LCK.[6] If the phenotype observed with this compound is replicated by LCK knockdown, it strongly suggests an on-target effect.
-
Competitive Binding Assay: Co-treatment of cells with this compound and a high concentration of lenalidomide (B1683929) (which binds to Cereblon) can confirm if the effect is dependent on Cereblon-mediated degradation. A blunting of the this compound-induced phenotype by lenalidomide supports a degradation-dependent mechanism.[4]
-
Use of Control Compounds: Comparing the effects of this compound to dasatinib can be informative. If this compound produces a phenotype that dasatinib does not (at equitoxic doses), it may be related to the degradation mechanism or off-targets unique to the PROTAC.
-
Rescue Experiments: In a system where LCK has been knocked out, re-introducing a version of LCK that is resistant to this compound binding (but is otherwise functional) should rescue the on-target phenotype.
Section 2: Troubleshooting Guide
Issue 1: An unexpected cellular phenotype or toxicity is observed that doesn't align with known LCK functions.
-
Potential Cause: This is a strong indicator of an off-target effect. This compound is known to bind and/or degrade other kinases like ABL, KIT, DDR1, and SRC family members, which are involved in numerous signaling pathways.[3][4][5]
-
Troubleshooting Steps:
-
Perform Kinome Profiling: Use a kinase screening panel to identify which other kinases are inhibited or degraded by this compound at the concentrations used in your experiment (See Protocol 2).
-
Validate Off-Target Involvement: Once potential off-targets are identified, use genetic methods (e.g., siRNA) to knock down those specific kinases and see if the unexpected phenotype is replicated.
-
Titrate the Compound: Use the lowest effective concentration of this compound that induces LCK degradation. Higher concentrations are more likely to engage lower-affinity off-targets.[6]
-
Issue 2: Results from this compound treatment differ significantly from LCK knockdown (siRNA/CRISPR).
-
Potential Cause 1: Off-Target Effects: The phenotype from this compound treatment may be a composite of both on-target LCK degradation and off-target effects. Simple knockdown of LCK will not replicate the off-target contributions.[8]
-
Potential Cause 2: Incomplete Knockdown: The efficiency of siRNA or CRISPR-mediated knockdown may not be 100%, whereas this compound can achieve potent degradation (over 90% within hours).[3]
-
Troubleshooting Steps:
-
Confirm Degradation/Knockdown Efficiency: Quantify the level of LCK protein depletion for both this compound treatment and your genetic method using Western blotting (See Protocol 1).
-
Investigate Off-Targets: As described in Issue 1, identify and validate the potential off-targets that could be responsible for the differing phenotype.
-
Consider Non-enzymatic Functions: A small molecule degrader removes the entire protein, eliminating both its enzymatic and any scaffolding functions. In contrast, an inhibitor only blocks the kinase activity. This difference can sometimes lead to distinct phenotypes.[8]
-
Issue 3: Cells develop acquired resistance to this compound.
-
Potential Cause: While resistance can occur through various mechanisms, it may not be related to the primary target. One study noted that in relapsed patient-derived xenograft (PDX) models, resistance to this compound did not involve genomic aberrations in LCK or the E3 ligase component Cereblon (CRBN).[1] Resistance could arise from upregulation of bypass signaling pathways or alterations in the ubiquitin-proteasome system.
-
Troubleshooting Steps:
-
Sequence Analysis: Perform whole-genome or exome sequencing on resistant cells to identify potential mutations in LCK, CRBN, or other components of the degradation machinery.
-
Proteomic Analysis: Use quantitative proteomics to compare protein expression profiles between sensitive and resistant cells to identify upregulated proteins or pathways that may confer resistance.
-
Evaluate LCK Levels: Check LCK protein levels in resistant cells. One PDX model showed downregulated LCK levels upon relapse, suggesting the cells were no longer dependent on the target.[1]
-
Section 3: Data Summary Tables
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line / Condition | Value | Reference |
| DC₅₀ (Degradation) | KOPT-K1 T-ALL cells | 0.00838 pM | [3][7] |
| LC₅₀ (Cytotoxicity) | KOPT-K1 T-ALL cells | 0.083 pM | [3] |
| LCK Degradation | KOPT-K1 T-ALL cells (3 hours) | 92.6% | [3] |
| Cytotoxicity vs. Dasatinib | LCK-activated T-ALL cells | Up to 1000-fold higher | [4][5] |
Table 2: Known On- and Off-Target Kinase Profile of this compound
| Target Type | Kinase | Implication | Reference |
| On-Target | LCK | T-ALL therapy, T-cell signaling | [1][4] |
| Off-Target | ABL1 | Target in CML and other leukemias | [1][3][5] |
| Off-Target | KIT | Target in gastrointestinal stromal tumors | [1][4][5] |
| Off-Target | DDR1 | Target in various cancers | [4][5][7] |
| Off-Target | SRC Family | Involved in various signaling pathways | [3] |
| Off-Target | CSK | Negative regulator of Src-family kinases | [3] |
Table 3: In Vivo Pharmacodynamic Comparison: this compound vs. Dasatinib
| Parameter | This compound (15 mg/kg) | Dasatinib (10 mg/kg) | Reference |
| pLCK Inhibition Start | Complete by 3 hours | Complete by 3 hours | [1] |
| pLCK Inhibition Duration | At least 24 hours | Recovery begins after 8 hours | [1][3] |
| Overall Suppression Duration | 630% increase over dasatinib | Baseline | [2][4] |
| Tumor Burden (7 weeks) | 0.9% - 12% | 75% | [1] |
Section 4: Experimental Protocols
Protocol 1: Western Blotting to Confirm LCK Degradation
-
Objective: To quantify the reduction in LCK protein levels following this compound treatment.
-
Methodology:
-
Cell Treatment: Plate T-ALL cells (e.g., KOPT-K1) and treat with a dose-range of this compound (e.g., 0.01 pM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 3, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against LCK overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize LCK band intensity to the loading control and compare treated samples to the vehicle control.
-
Protocol 2: Kinase Selectivity Profiling
-
Objective: To identify the on- and off-target kinases of this compound.
-
Methodology: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins, Reaction Biology).
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Assay Format: The service will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based in vitro kinase assay.
-
Kinase Panel: Select a kinase panel for screening. A broad panel (e.g., >400 kinases) is recommended to identify a comprehensive off-target profile. The compound is typically tested at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The service will provide data as "% Inhibition" at the tested concentration. A significant inhibition (e.g., >50% or >90%) indicates a potential interaction.
-
Follow-up: For hits identified in the initial screen, perform dose-response assays to determine the IC₅₀ (for inhibition) or DC₅₀ (for degradation in a cellular context) to quantify the potency of the interaction.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its targets (on- and off-targets) in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells to release soluble proteins (e.g., via freeze-thaw cycles).
-
Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of the target protein (e.g., LCK, ABL1) remaining at each temperature.
-
Interpretation: Binding of this compound will stabilize its target proteins, resulting in a shift of their melting curve to higher temperatures compared to the vehicle control.
-
Protocol 4: Cereblon Competitive Binding Assay
-
Objective: To confirm that this compound-induced degradation is dependent on Cereblon engagement.
-
Methodology:
-
Cell Treatment: Pre-treat cells with a high concentration of a Cereblon-binding agent like lenalidomide or thalidomide (B1683933) (e.g., 10 µM) for 1-2 hours.
-
This compound Addition: Add this compound at a concentration known to cause degradation (e.g., its DC₅₀ or DC₉₀) to the pre-treated cells. Include controls for vehicle, this compound alone, and lenalidomide alone.
-
Incubation: Incubate for a time sufficient to observe degradation (e.g., 3-8 hours).
-
Analysis: Harvest the cells and analyze LCK protein levels via Western blotting as described in Protocol 1.
-
Interpretation: If pre-treatment with lenalidomide prevents or significantly reduces this compound-induced LCK degradation, it confirms that the effect is Cereblon-dependent.
-
Section 5: Diagrams and Workflows
Caption: Mechanism of action for the PROTAC degrader this compound.
Caption: Simplified LCK signaling pathway in T-cells targeted by this compound.
Caption: Workflow to deconvolute on-target vs. off-target effects.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 3. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: Addressing Acquired Resistance to SJ11646
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to SJ11646, a potent LCK-targeting PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2] It functions as a molecular bridge, bringing LCK into proximity with the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of LCK, marking it for degradation by the proteasome.[1] this compound is composed of a dasatinib-based ligand that binds to LCK and a phenyl-glutarimide moiety that recruits the CRBN E3 ligase.[3][4]
Q2: Has acquired resistance to this compound been observed?
A2: Yes, acquired resistance to this compound has been documented in preclinical models. In patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL), leukemia eventually relapsed in the majority of mice treated with this compound, indicating the development of resistance.[3][5]
Q3: What are the known mechanisms of acquired resistance to this compound?
A3: Preclinical studies have identified potential mechanisms of resistance, although they may vary between different models. In one T-ALL PDX model, relapsed leukemia exhibited a significant downregulation of the target protein, LCK.[3][5] However, this was not observed in another PDX model, suggesting that resistance can occur through LCK-independent mechanisms.[3] Whole-genome sequencing of resistant cells did not reveal any mutations in the drug's direct target (LCK) or the E3 ligase component (CRBN).[3][5] Other genomic aberrations unique to the relapsed leukemia were identified, though the specific drivers of resistance are still under investigation.[3]
Q4: How does resistance to this compound differ from resistance to LCK inhibitors like dasatinib (B193332)?
A4: Resistance to kinase inhibitors like dasatinib often involves the acquisition of mutations in the kinase domain of the target protein, which prevents the drug from binding effectively.[1][6] In contrast, the observed resistance to the PROTAC this compound in preclinical models did not involve mutations in LCK.[3] Instead, mechanisms such as target protein downregulation have been identified.[3][5]
Q5: What are potential strategies to overcome acquired resistance to this compound?
A5: Several strategies are being explored to address resistance:
-
Combination Therapies : Evaluating the rational combination of LCK-targeting agents with other chemotherapeutics is a potential approach.[3]
-
Molecular Glue Degraders (MGDs) : The development of LCK-targeting MGDs is a promising strategy. Unlike inhibitor-based PROTACs, MGDs engage LCK in regions distant from the ATP-binding site. This could potentially overcome resistance driven by mutations in the kinase domain that affect inhibitor binding.[4][6]
-
Alternative PROTAC Design : Further optimization of the PROTAC molecule itself could improve its pharmacological properties and potentially circumvent resistance mechanisms.[3]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound, particularly when investigating resistance.
Issue 1: Decreased this compound Efficacy in Long-Term Cell Culture
| Potential Cause | Recommended Action |
| Emergence of a resistant cell population. | 1. Confirm Resistance: Perform a dose-response curve with this compound to confirm a shift in the IC50 or DC50 value compared to the parental cell line. 2. Analyze Target Levels: Use Western blotting to check the protein levels of LCK and CRBN in the resistant and parental cells. A decrease in either protein could explain the reduced efficacy. 3. Sequence Key Genes: Although not observed in initial preclinical models, consider sequencing the coding regions of LCK and CRBN to rule out mutations. 4. Genomic Analysis: If feasible, perform whole-genome or exome sequencing to identify other genomic alterations that may contribute to resistance. |
| Cell line instability or contamination. | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to authenticate the cell line. 2. Mycoplasma Testing: Regularly test cultures for mycoplasma contamination. |
Issue 2: In Vivo Tumor Relapse Despite Initial Response to this compound in PDX Models
| Potential Cause | Recommended Action |
| Development of acquired resistance. | 1. Isolate and Characterize Relapsed Cells: Harvest leukemic cells from relapsed animals and establish them in culture or re-transplant them into new recipient mice to confirm the resistant phenotype. 2. Analyze Target and Pathway Proteins: Compare the protein expression of LCK, CRBN, and downstream signaling molecules (e.g., phosphorylated LCK) in pre-treatment and relapsed tumor samples via immunohistochemistry or Western blotting.[3] 3. Genomic and Transcriptomic Analysis: Perform whole-genome sequencing, RNA-sequencing, or other omics analyses on pre-treatment and relapsed tumor samples to identify potential resistance mechanisms.[3] |
| Suboptimal drug exposure. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate drug exposure.[1] Analyze the extent and duration of LCK degradation in vivo.[5][7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound vs. Dasatinib in T-ALL
| Compound | Metric | Value | Fold Difference |
| This compound | LC50 (KOPT-K1 cells) | 0.083 pM | - |
| Dasatinib | LC50 (KOPT-K1 cells) | 130 pM | 1561-fold less potent |
| This compound | DC50 (LCK degradation) | 0.00838 pM | - |
Data extracted from preclinical studies in T-ALL models.[7]
Table 2: In Vivo Pharmacodynamic Comparison of this compound and Dasatinib
| Compound | Parameter | Duration of LCK Suppression |
| This compound | pLCK Inhibition | At least 24 hours |
| Dasatinib | pLCK Inhibition | Approximately 8 hours |
Based on single-dose administration in T-ALL PDX models.[5][7]
Experimental Protocols
1. Western Blot for LCK and CRBN Protein Levels
-
Cell Lysis: Lyse parental and suspected this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LCK, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of LCK and CRBN to the loading control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound leading to LCK degradation.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 2. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. biorxiv.org [biorxiv.org]
- 7. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
Technical Support Center: Minimizing SJ11646 Toxicity in Normal Hematopoietic Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJ11646. Our goal is to help you minimize the toxicity of this compound in normal hematopoietic cells during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: High Levels of Apoptosis Observed in Normal Hematopoietic Cells
-
Question: We are observing a high percentage of apoptotic cells in our normal hematopoietic cell cultures treated with this compound, even at concentrations that are reported to have minimal effects. What could be the cause, and how can we troubleshoot this?
-
Answer: High apoptosis rates can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Confirm this compound Concentration and Purity:
-
Verify the concentration of your this compound stock solution. Errors in dilution can lead to unexpectedly high concentrations.
-
Ensure the purity of your this compound compound. Impurities could contribute to cellular toxicity.
-
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a wide range of concentrations to identify the lowest effective concentration with minimal toxicity.
-
-
Evaluate Cell Health and Density:
-
Ensure your hematopoietic cells are healthy and viable before starting the experiment. Use cells within a low passage number.
-
Optimize cell seeding density. Both too low and too high cell densities can increase susceptibility to drug-induced toxicity.
-
-
Review Experimental Timeline:
-
Conduct a time-course experiment to determine the optimal treatment duration. Prolonged exposure to this compound, even at low concentrations, may lead to increased apoptosis.
-
-
Assess for Off-Target Effects:
-
This compound, a PROTAC derived from dasatinib (B193332), may retain affinity for other kinases.[1][2][3] Consider if off-target effects on kinases other than LCK could be contributing to toxicity in your specific hematopoietic cell population.
-
-
Issue 2: Inconsistent Results in Colony-Forming Unit (CFU) Assays
-
Question: We are getting inconsistent colony numbers and morphologies in our CFU assays with this compound-treated hematopoietic progenitor cells. What are the potential reasons for this variability?
-
Answer: Inconsistency in CFU assays can be frustrating. Here’s a checklist to troubleshoot your experiments:
-
Standardize Cell Plating:
-
Ensure a homogenous single-cell suspension before plating.
-
Use a consistent and optimized cell seeding density. Too many or too few cells can lead to confluent growth or statistically insignificant colony counts, respectively.[4]
-
-
Check Media and Supplements:
-
Use fresh, pre-warmed semi-solid media.
-
Ensure all cytokines and growth factors are at their optimal concentrations to support the growth of the desired colony types.
-
-
Maintain Optimal Culture Conditions:
-
Incubate plates at 37°C in a humidified incubator with 5% CO2.
-
Ensure proper humidity to prevent the semi-solid medium from drying out, which can inhibit colony growth.[4]
-
-
Minimize Disturbance:
-
Avoid moving or disturbing the plates during the incubation period to allow for proper colony formation.
-
-
Standardize Colony Counting:
-
Use a consistent definition for what constitutes a colony (e.g., a cluster of >50 cells).
-
Have the same individual score the plates, or ensure scoring is calibrated between different individuals.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound and its effects on normal hematopoietic cells.
-
Question 1: What is the mechanism of action of this compound and how does it impact normal hematopoietic cells?
Answer: this compound is a Proteolysis Targeting Chimera (PROTAC). It works by hijacking the cell's own protein disposal system to selectively degrade Lymphocyte-specific protein tyrosine kinase (LCK).[5] this compound brings LCK into close proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of LCK by the proteasome.[1] While LCK is crucial for T-cell signaling, its degradation can have some impact on normal hematopoietic cell function. However, studies have shown that this compound exhibits lower toxicity in normal hematopoietic cells, such as CD34+ cells and peripheral blood mononuclear cells, when compared to the kinase inhibitor dasatinib.[1][2][6]
-
Question 2: What are the known off-target effects of this compound that could contribute to toxicity in normal hematopoietic cells?
Answer: this compound is based on the multi-kinase inhibitor dasatinib and has been shown to retain binding affinity for other kinases besides LCK, including ABL1 and SRC family kinases.[2][3] While the PROTAC mechanism is designed to enhance selectivity for LCK degradation, off-target binding could still contribute to cellular stress and toxicity. It is important to consider the expression levels of these off-target kinases in your specific hematopoietic cell population when interpreting toxicity data.
-
Question 3: How can I optimize the concentration of this compound to minimize toxicity while maintaining its desired effect?
Answer: The key is to perform a careful dose-response study. We recommend the following approach:
-
Determine the DC50: First, determine the concentration of this compound that results in 50% degradation of LCK (the DC50) in your target cells.
-
Assess Viability at a Range of Concentrations: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) using a range of this compound concentrations, both below and above the DC50.
-
Select the Optimal Concentration: Choose the lowest concentration of this compound that achieves the desired level of LCK degradation with the least impact on the viability of your normal hematopoietic cells. Be mindful of the "hook effect," a phenomenon where very high concentrations of a PROTAC can lead to reduced degradation efficiency.[7]
-
-
Question 4: What is the role of Cereblon (CRBN) in normal hematopoietic cell viability, and could targeting it with this compound be a source of toxicity?
Answer: Cereblon is an E3 ubiquitin ligase that is essential for the activity of this compound. CRBN is known to play a role in normal hematopoiesis, and its depletion can impact the viability and proliferation of some hematopoietic cells.[8][9] However, the engagement of CRBN by this compound is transient and catalytic, meaning a single this compound molecule can mediate the degradation of multiple LCK proteins. This event-driven pharmacology may minimize the overall impact on CRBN function compared to sustained inhibition. The observed lower toxicity of this compound compared to dasatinib in hematopoietic cells suggests that the specific degradation of LCK is better tolerated than broad kinase inhibition.[1][2][6]
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Dasatinib in Normal Hematopoietic Cells
| Cell Type | Compound | LC50 (nM) | Reference |
| CD34+ Cells | This compound | 726.42 | [1] |
| Dasatinib | 92.88 | [1] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | This compound | 13.84 | [1] |
| Dasatinib | 2.81 | [1] |
Experimental Protocols
1. Apoptosis Assay: Annexin V Staining
This protocol is for the detection of apoptosis in hematopoietic cells by flow cytometry.
-
Reagents:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Induce apoptosis in your hematopoietic cells by treating with this compound for the desired time and concentration. Include appropriate positive and negative controls.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
2. Cell Viability Assay: MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Culture medium
-
-
Procedure:
-
Plate hematopoietic cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
3. Colony-Forming Unit (CFU) Assay
This assay assesses the proliferative potential of hematopoietic progenitor cells.
-
Reagents:
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
-
Procedure:
-
Prepare a single-cell suspension of your hematopoietic progenitor cells.
-
Treat the cells with this compound for the desired time and concentration.
-
Wash the cells to remove the compound.
-
Resuspend the cells in IMDM with 2% FBS.
-
Mix the cell suspension with the semi-solid medium at the desired plating density.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Incubate at 37°C with 5% CO2 in a humidified incubator for 10-14 days.
-
Score the number and type of colonies using an inverted microscope.
-
Visualizations
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 3. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 6. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. "Understanding the Role of Cereblon in Hematopoiesis Through Structural" by Afua Adutwumwa Akuffo [digitalcommons.usf.edu]
- 9. ashpublications.org [ashpublications.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
best practices for handling and storing SJ11646
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and experimental use of SJ11646.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Lymphocyte-specific protein tyrosine kinase (LCK) for degradation.[1][2] It is based on the kinase inhibitor dasatinib, which serves as the LCK-binding component, and utilizes a phenyl glutarimide (B196013) moiety to engage the cereblon (CRBN) E3 ubiquitin ligase.[2] This mechanism leads to the ubiquitination and subsequent proteasomal degradation of LCK. The primary application of this compound is in preclinical research, particularly for studying LCK-dependent signaling pathways and as a potential therapeutic agent in T-cell acute lymphoblastic leukemia (T-ALL).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 months |
| 4°C | 6 months | |
| In Solvent | -80°C | 6 months |
| -20°C | 1-6 months |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to a concentration of 20 mM.[2] To prepare a stock solution, follow the protocol for reconstitution. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. Use the molecular weight of this compound (746.28 g/mol ) for your calculations.[1][2]
Q4: What are typical working concentrations for in vitro experiments?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. However, published studies have shown effective LCK degradation and cytotoxicity in the picomolar to nanomolar range. For example, in KOPT-K1 T-ALL cells, the DC50 (concentration for 50% degradation) is approximately 0.00838 pM, and the LC50 (concentration for 50% cell viability reduction) is around 0.083 pM.[1] A concentration of 100 nM has been used to achieve significant LCK degradation within 3 hours.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the compound may not have fully equilibrated to room temperature.
-
Solution:
-
Ensure the vial of solid this compound has been at room temperature for at least 60 minutes before opening.
-
Try vortexing the solution for a longer period.
-
Gentle warming of the solution (e.g., in a 37°C water bath) for a short period may aid dissolution.
-
If solubility issues persist, consider preparing a slightly lower concentration stock solution.
-
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause: Inconsistent results can arise from several factors, including variability in cell seeding density, passage number, or issues with the this compound stock solution.
-
Solution:
-
Ensure a consistent cell seeding density and use cells within a similar passage number range for all experiments.
-
Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid using old dilutions.
-
If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.
-
Confirm that the LCK protein is expressed in your cell line of choice, as this compound's efficacy is dependent on the presence of the target protein.
-
Problem 3: No LCK degradation is observed in a western blot.
-
Possible Cause: The concentration of this compound may be too low, the treatment time too short, or there could be an issue with the western blot protocol itself.
-
Solution:
-
Increase the concentration of this compound. A dose-response experiment is recommended.
-
Increase the incubation time. Significant degradation has been observed at 3 hours, but longer time points (e.g., 6, 24 hours) may be necessary for your cell line.
-
Ensure your western blot protocol is optimized for LCK detection, including using a validated primary antibody.
-
As a positive control, you may want to include a cell line known to be sensitive to this compound, such as KOPT-K1.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Conditions |
| Molecular Weight | 746.28 g/mol | N/A |
| Formula | C36H40ClN9O5S | N/A |
| CAS Number | 2933135-82-9 | N/A |
| Solubility | ≤ 20 mM | DMSO |
| DC50 | 0.00838 pM | KOPT-K1 T-ALL cells |
| LC50 | 0.083 pM | KOPT-K1 T-ALL cells |
| LC50 | 0.0123 pM | SUP-B15 B-ALL cells |
| LC50 | 726.42 nM | CD34+ cells |
| LC50 | 13.84 nM | Peripheral blood mononuclear cells |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to warm to room temperature for at least 60 minutes.
-
Using the molecular weight (746.28 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the vial until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (CTG Assay)
-
Seed your cells of interest (e.g., KOPT-K1) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. It is recommended to test a wide range of concentrations (e.g., from picomolar to micromolar) to generate a dose-response curve.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Perform a cell viability assay, such as the CellTiter-Glo® (CTG) assay, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.
-
Read the luminescence on a plate reader.
-
Calculate the LC50 value from the dose-response curve.
Protocol 3: Western Blot for LCK Degradation
-
Seed cells in a multi-well plate (e.g., 6-well plate) and allow them to grow to an appropriate confluency.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 1, 3, 6, 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for LCK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of LCK degradation relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound leading to LCK degradation.
Caption: Experimental workflow for assessing LCK degradation by western blot.
References
Technical Support Center: Overcoming Experimental Variability in SJ11646 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with the LCK-targeting PROTAC degrader, SJ11646.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2] It is a hetero-bifunctional molecule composed of a ligand that binds to LCK (based on the kinase inhibitor dasatinib) and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing LCK into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of LCK by the proteasome.[3] This targeted protein degradation leads to a more profound and prolonged suppression of LCK signaling compared to traditional kinase inhibitors.[3][4]
Q2: In which cell lines is this compound effective?
A2: this compound has demonstrated high potency in T-cell acute lymphoblastic leukemia (T-ALL) cell lines that are dependent on LCK signaling, such as KOPT-K1.[1][4] It has also shown cytotoxicity in the B-ALL cell line SUP-B15, which harbors a BCR-ABL fusion.[2][4] The effectiveness of this compound is dependent on the expression of its target, LCK, and the E3 ligase, Cereblon (CRBN).[4]
Q3: What is the "hook effect" and how does it apply to this compound experiments?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein (LCK) or the E3 ligase (Cereblon) separately, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to determine the optimal concentration range for this compound-mediated LCK degradation.
Q4: Are there known off-targets for this compound?
A4: Yes, while this compound is a potent LCK degrader, it retains a high binding affinity for other kinases targeted by its parent molecule, dasatinib.[5] Notably, this compound has been shown to have a high affinity for ABL1, KIT, and DDR1.[5][6] In KOPT-K1 cells, this compound treatment also led to the degradation of CSK and SRC kinases.[4] Researchers should be aware of these potential off-target effects when interpreting experimental results.
Q5: How should I store and handle this compound?
A5: this compound is typically supplied as a solid. For long-term storage, it should be stored at -20°C. Stock solutions are usually prepared in DMSO, with a solubility of up to 20 mM. It is recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.[7] When diluting the DMSO stock in aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).[8] If precipitation occurs upon dilution, gentle vortexing or warming at 37°C may help to redissolve the compound.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No LCK Degradation
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration (Hook Effect) | Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., from low picomolar to high nanomolar) to identify the optimal concentration for LCK degradation and to rule out the "hook effect".[4] |
| Low Cereblon (CRBN) Expression | Verify the expression level of CRBN in your cell line using Western blot or qPCR. Hematologic malignancy cell lines tend to have higher CRBN expression compared to solid tumor cell lines.[9] If CRBN levels are low, consider using a different cell line or a cell line engineered to overexpress CRBN. |
| Incorrect Experimental Timeline | Perform a time-course experiment to determine the optimal treatment duration for LCK degradation. In KOPT-K1 cells, significant LCK degradation is observed within 3 hours of treatment with 100 nM this compound.[1][2] |
| This compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Assess the stability of this compound in your specific cell culture medium over the course of the experiment.[10] |
| Issues with Western Blot Protocol | Ensure your lysis buffer is appropriate for extracting LCK. Optimize antibody concentrations and incubation times. Use a positive control cell lysate known to express LCK. |
Issue 2: High Variability in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Inconsistent Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the response to treatment. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media after adding this compound to ensure it has not precipitated. If precipitation is observed, try pre-warming the media or using a lower final concentration.[7] |
| Variable Treatment Duration | Ensure precise and consistent timing for the addition of this compound and for the endpoint measurement of the assay. |
| Cell Line Health and Passage Number | Use cells from a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the start of the experiment. |
Data Presentation
Table 1: In Vitro Potency of this compound in T-ALL Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| KOPT-K1 | LCK Degradation | DC₅₀ | 0.00838 pM | [1] |
| KOPT-K1 | Cytotoxicity | LC₅₀ | 0.083 pM | [1] |
| SUP-B15 | Cytotoxicity | LC₅₀ | 0.0123 pM | [2][4] |
Table 2: Off-Target Binding Affinity of this compound
| Target Kinase | Parameter | Value (nM) | Reference |
| LCK | Kd | 0.14 | [4] |
| ABL1 | Kd | 0.054 | [4] |
| SRC | Kd | 0.17 | [4] |
Experimental Protocols
Protocol 1: Western Blot for LCK Degradation
1. Cell Treatment:
-
Seed KOPT-K1 cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat cells with a range of this compound concentrations (e.g., 0.001 pM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 3, 6, or 24 hours).[2][4]
2. Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LCK (and phospho-LCK if desired) overnight at 4°C.
-
Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LCK band intensity to the loading control.
-
Calculate the percentage of LCK degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
1. Cell Seeding:
-
Seed T-ALL cells (e.g., KOPT-K1) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
3. Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the LC₅₀ value using a non-linear regression curve fit.
Mandatory Visualization
References
- 1. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 2. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 3. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of SJ11646
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for enhancing the therapeutic index of the selective kinase inhibitor, SJ11646.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving a favorable therapeutic index with this compound?
The primary challenge with this compound is balancing its potent on-target efficacy against on- and off-target toxicities in healthy tissues. This leads to a narrow therapeutic window, limiting the maximum tolerated dose (MTD) and potentially compromising anti-tumor activity in a clinical setting.
Q2: What are the main strategies to improve the therapeutic index of this compound?
There are three main strategies to consider:
-
Combination Therapy: Partnering this compound with another agent to achieve synergistic effects, allowing for a dose reduction of this compound.
-
Targeted Drug Delivery: Utilizing a drug delivery system to increase the concentration of this compound at the tumor site while minimizing systemic exposure.
-
Chemical Modification/Analogue Development: Synthesizing new analogues of this compound with improved selectivity or pharmacokinetic properties.
Q3: How can I determine the synergistic potential of a combination therapy with this compound?
The synergistic potential can be evaluated in vitro using cell viability assays and calculating a Combination Index (CI) value, most commonly through the Chou-Talalay method. A CI value less than 1 indicates synergy.
Q4: What type of drug delivery systems are suitable for a small molecule inhibitor like this compound?
Liposomal formulations and antibody-drug conjugates (ADCs) are two common and effective approaches for targeted delivery of small molecule inhibitors. The choice depends on the physicochemical properties of this compound and the availability of a tumor-specific antibody for the ADC approach.
Troubleshooting Guides
Issue 1: High In Vitro Toxicity in Normal Cell Lines
-
Problem: this compound shows significant cytotoxicity in non-cancerous cell lines, suggesting potential for on-target toxicity in healthy tissues.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of the target kinase in both your cancer and normal cell lines via Western Blot or qPCR. High expression in normal cells could explain the toxicity.
-
Perform Kinome Profiling: A broad panel kinase screen can identify off-target kinases that this compound may be inhibiting. This can help determine if the toxicity is due to off-target effects.
-
Dose-Response Curve Analysis: Compare the IC50 values between cancer and normal cell lines. A small differential suggests a narrow therapeutic window at the cellular level.
-
Issue 2: Lack of In Vivo Efficacy at Tolerated Doses
-
Problem: In animal models, the doses of this compound required for tumor regression are causing unacceptable toxicity (e.g., weight loss, organ damage).
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time. Poor tumor penetration or rapid systemic clearance may be limiting efficacy.
-
Pharmacodynamic (PD) Biomarker Assay: Develop an assay (e.g., ELISA or Western Blot for a downstream substrate of the target kinase) to confirm target engagement in tumor and healthy tissues at different doses. This will help correlate target inhibition with efficacy and toxicity.
-
Evaluate Combination Strategies: As detailed in the protocols below, explore combination therapies that could allow for a lower, more tolerable dose of this compound.
-
Experimental Protocols & Data
Protocol 1: In Vitro Synergy Testing with Combination Agents
Objective: To identify a synergistic interaction between this compound and a potential combination agent (Agent X) in a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., at 5,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Agent X.
-
Treatment: Treat cells with this compound alone, Agent X alone, and the combination of both at various concentrations. Include a vehicle-treated control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the fraction of cells affected (Fa) for each treatment. Use software like CompuSyn to calculate the Combination Index (CI).
Data Interpretation:
| Combination Index (CI) Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Protocol 2: Evaluation of a Liposomal Formulation of this compound
Objective: To compare the pharmacokinetic profile of free this compound versus a liposomal formulation (Lipo-SJ11646).
Methodology:
-
Animal Model: Use healthy mice (e.g., C57BL/6) for initial PK studies.
-
Dosing: Administer a single intravenous (IV) dose of either free this compound or Lipo-SJ11646.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Drug Quantification: Use LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of this compound in the plasma samples.
-
PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.
Comparative Pharmacokinetic Data:
| Parameter | Free this compound | Lipo-SJ11646 | Implication for Therapeutic Index |
| AUC (Area Under the Curve) | 1,500 ngh/mL | 12,000 ngh/mL | Increased systemic exposure |
| Cmax (Maximum Concentration) | 800 ng/mL | 4,500 ng/mL | Higher peak concentration |
| t1/2 (Half-life) | 1.5 hours | 18 hours | Longer circulation time |
| Vd (Volume of Distribution) | 10 L/kg | 2 L/kg | More confined to vasculature, less tissue distribution |
Visualizations
Signaling Pathway and Combination Strategy
Validation & Comparative
A Preclinical Head-to-Head: SJ11646 Outshines Dasatinib in T-Cell Acute Lymphoblastic Leukemia Models
In the landscape of targeted therapies for T-cell Acute Lymphoblastic Leukemia (T-ALL), a novel proteolysis-targeting chimera (PROTAC), SJ11646, demonstrates superior preclinical efficacy and a more sustained mechanism of action compared to the established kinase inhibitor, dasatinib (B193332). This guide provides a comprehensive comparison of their performance in preclinical T-ALL models, supported by experimental data and detailed methodologies.
Developed as a potential therapeutic for the 44% of pediatric T-ALL cases driven by the LCK protein, this compound leverages a different therapeutic paradigm than dasatinib.[1][2][3][4] While dasatinib temporarily inhibits the kinase activity of LCK, this compound is a PROTAC designed to induce the degradation of the LCK protein, leading to its elimination from the cancer cell.[1][2] This fundamental difference in their mechanisms of action translates to significant advantages for this compound in in vitro and in vivo preclinical studies.
At a Glance: Key Performance Metrics
| Metric | This compound | Dasatinib | Fold Difference | Reference |
| LCK Degradation (DC50) in KOPT-K1 cells | 0.00838 pM | Not Applicable | - | [5][6] |
| Cytotoxicity (LC50) in KOPT-K1 T-ALL cells | 0.083 pM | ~130 pM | 1561-fold lower | [5][6] |
| Duration of LCK Signaling Suppression (in vivo) | ~24 hours | ~8 hours | 3-fold longer | [5][6] |
| Increase in Duration of LCK Suppression (in vivo) | 630% | - | - | [1][3][4][7][8] |
Mechanism of Action: Inhibition vs. Degradation
Dasatinib is a multi-kinase inhibitor that targets the ATP-binding site of kinases, including LCK, to block their downstream signaling.[9] This inhibition is often reversible and can be overcome by mutations in the kinase domain.[1][2]
This compound, on the other hand, is a heterobifunctional molecule. One end binds to the LCK protein, and the other end recruits the E3 ubiquitin ligase cereblon.[1][2][5] This proximity induces the ubiquitination of LCK, marking it for degradation by the cell's proteasome. This process eliminates the target protein entirely, offering a more durable therapeutic effect.[1][2]
In Vitro Efficacy: Potency and Selectivity
In preclinical T-ALL cell line models, this compound demonstrated significantly greater potency than dasatinib.
| Cell Line | Drug | LC50 | Reference |
| KOPT-K1 (T-ALL) | This compound | 0.083 pM | [5][6] |
| Dasatinib | ~130 pM | [5][6] | |
| SUP-B15 (BCR-ABL ALL) | This compound | >1000 nM | [5] |
| Dasatinib | ~1 nM | [5] |
Notably, this compound was also more cytotoxic than dasatinib in six LCK-dependent patient-derived xenografts (PDX).[5] Furthermore, this compound displayed lower toxicity in normal human CD34+ cells and peripheral blood mononuclear cells compared to dasatinib, suggesting a favorable therapeutic window.[5]
In Vivo Performance: Sustained LCK Suppression and Superior Anti-Leukemic Activity
The superior performance of this compound was even more pronounced in in vivo T-ALL PDX models.
| Parameter | This compound (15 mg/kg) | Dasatinib (10 mg/kg) | Reference |
| Half-life (t1/2) | 1.3 hours | 0.92 hours | [5] |
| Peak Concentration (Cmax) | Comparable | Comparable | [5] |
| Area Under the Curve (AUC) | 1382 ng·hour/mL | 1402 ng·hour/mL | [5] |
| Duration of pLCK Suppression | ~24 hours | ~8 hours | [5][6] |
| Tumor Burden (after 8 weeks) | Significantly lower | Higher | [5] |
Despite similar pharmacokinetic profiles, this compound led to a more durable suppression of LCK phosphorylation (a marker of LCK activity).[5][6] This prolonged pharmacodynamic effect translated into significantly greater anti-leukemic efficacy in two independent T-ALL PDX models, with no overt signs of toxicity.[5]
Experimental Protocols
Cell Viability Assays: T-ALL cell lines (e.g., KOPT-K1) and primary patient-derived T-ALL cells were treated with various concentrations of this compound or dasatinib for 72 to 96 hours. Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. For ex vivo sensitivity of primary T-ALL cells, a stromal cell co-culture system was used, and cell viability was determined by high-content imaging analysis.[5]
Western Blotting: T-ALL cells were treated with this compound or dasatinib for specified durations. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for LCK, phosphorylated LCK (pLCK), and other proteins of interest. Subsequent incubation with secondary antibodies and a chemiluminescent substrate allowed for the visualization and quantification of protein levels.[5]
In Vivo Efficacy Studies: Patient-derived T-ALL xenografts were established in immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.[5] Once leukemia was established, mice were treated with daily intraperitoneal (i.p.) injections of either this compound (15 mg/kg) or dasatinib (10 mg/kg) for up to 8 weeks.[5] Leukemia burden was monitored, and at the end of the study, tissues were harvested for further analysis.[5]
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Following a single i.p. injection of this compound or dasatinib in T-ALL PDX-bearing mice, plasma samples were collected at various time points to measure drug concentrations using liquid chromatography-mass spectrometry (LC-MS).[5] Bone marrow leukemia cells were simultaneously harvested to assess the levels of LCK and pLCK by western blotting as a measure of the drug's pharmacodynamic effect. The data was analyzed using a one-compartment model to determine pharmacokinetic parameters.[5]
Conclusion
The preclinical data strongly suggests that the PROTAC this compound offers a significant therapeutic advantage over the kinase inhibitor dasatinib in T-ALL models. Its ability to induce the degradation of LCK leads to a more potent and sustained anti-leukemic effect at both the cellular and organismal levels. While further investigation is required, this compound represents a promising next-generation therapeutic strategy for LCK-dependent T-ALL.
References
- 1. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miragenews.com [miragenews.com]
- 4. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 5. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Phase II-like murine trial identifies synergy between dexamethasone and dasatinib in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of SJ11646 and Other LCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of SJ11646, a novel PROTAC (Proteolysis Targeting Chimera) degrader of Lymphocyte-specific protein tyrosine kinase (LCK), with other established LCK inhibitors. The data presented is intended to offer an objective overview of their relative potencies and mechanisms of action, supported by experimental findings.
Introduction to LCK Inhibition
Lymphocyte-specific protein tyrosine kinase (LCK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] Its aberrant activity has been implicated in various hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL), making it a key therapeutic target.[3] While traditional LCK inhibitors function by blocking the kinase activity of the enzyme, newer modalities like PROTACs aim to induce its complete degradation.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic and inhibitory activities of this compound and other LCK inhibitors. It is important to note that the mechanism of action for this compound (LCK degradation) is distinct from that of traditional kinase inhibitors (enzymatic inhibition), which may influence the interpretation of their relative potencies.
| Compound | Mechanism of Action | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | LCK Protein Degrader (PROTAC) | KOPT-K1 (T-ALL) | Cytotoxicity | LC50 | 0.083 pM | [4] |
| SUP-B15 (B-ALL) | Cytotoxicity | LC50 | 0.0123 pM | |||
| KOPT-K1 (T-ALL) | LCK Degradation | DC50 | 0.00838 pM | [4] | ||
| CD34+ (Normal Hematopoietic Cells) | Cytotoxicity | LC50 | 726.42 nM | |||
| PBMCs (Normal Immune Cells) | Cytotoxicity | LC50 | 13.84 nM | |||
| Dasatinib | Multi-kinase Inhibitor (including LCK) | KOPT-K1 (T-ALL) | Cytotoxicity | LC50 | 130 pM | [4] |
| T-ALL PDX Models | Cytotoxicity | - | Less cytotoxic than this compound | [4] | ||
| CD34+ (Normal Hematopoietic Cells) | Cytotoxicity | LC50 | 92.88 nM | |||
| PBMCs (Normal Immune Cells) | Cytotoxicity | LC50 | 2.81 nM | |||
| A-770041 | Selective LCK Inhibitor | - | Enzymatic Assay | IC50 (LCK) | 147 nM | [5][6] |
| - | IL-2 Production | EC50 | 80 nM | [5] |
Note: A direct comparison of LC50 values for this compound and Dasatinib with the enzymatic IC50 of A-770041 should be made with caution, as these values represent different biological endpoints. No direct cytotoxicity data (e.g., LC50 or GI50) for A-770041 in T-ALL cell lines was publicly available at the time of this guide's compilation. Information on the cytotoxicity of another LCK-interacting compound, BMS-279744 (primarily an ITK inhibitor), was insufficient for inclusion in this comparative table.
Key Findings
-
Superior Potency of this compound: The LCK degrader this compound demonstrates significantly greater cytotoxic potency in T-ALL cell lines compared to the multi-kinase inhibitor Dasatinib, with LC50 values in the picomolar range.[4][7]
-
Enhanced Therapeutic Window: this compound exhibits lower cytotoxicity in healthy hematopoietic stem cells (CD34+) and peripheral blood mononuclear cells (PBMCs) compared to Dasatinib, suggesting a potentially wider therapeutic window.
-
Different Mechanisms of Action: this compound acts by inducing the degradation of the LCK protein, while Dasatinib and A-770041 act by inhibiting its kinase activity.[4][5] This fundamental difference in mechanism may contribute to the observed differences in potency and duration of action.
-
Selective Inhibition by A-770041: A-770041 is a selective inhibitor of the LCK enzyme, with a reported IC50 of 147 nM.[5][6] While this indicates potent enzymatic inhibition, further studies are needed to determine its cytotoxic efficacy in cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is based on the methods described in the studies evaluating this compound and Dasatinib.[8][9]
-
Cell Plating: T-ALL cell lines (e.g., KOPT-K1, Jurkat, MOLT-4) are seeded in 96-well opaque-walled plates at a density of 1 x 10^4 to 4 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, Dasatinib) for a specified duration, typically 72 to 120 hours.
-
Reagent Preparation and Addition: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions. An equal volume of the reagent is added to each well.[7][10]
-
Incubation and Lysis: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[7][10]
-
Data Acquisition: Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The half-maximal lethal concentration (LC50) or inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[9]
LCK Degradation Assay (Western Blot)
-
Cell Treatment: T-ALL cells are treated with the PROTAC degrader (e.g., this compound) at various concentrations and for different time points.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for LCK. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the LCK bands is quantified and normalized to the loading control to determine the extent of LCK degradation. The DC50 (concentration at which 50% degradation occurs) is then calculated.
LCK Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LCK signaling pathway and a general experimental workflow for assessing the cytotoxicity of LCK inhibitors.
Caption: Simplified LCK signaling pathway in T-cell activation.
Caption: General workflow for cytotoxicity assessment of LCK inhibitors.
References
- 1. Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Luminescent cell viability assay [bio-protocol.org]
- 9. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
validation of SJ11646's selectivity for LCK and other kinases
A Comparative Guide to the Kinase Selectivity of SJ11646
This guide provides a detailed comparison of the kinase selectivity of this compound, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Lymphocyte-specific protein tyrosine kinase (LCK). The document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context for evaluating this compound's performance against other kinase inhibitors, particularly its parent molecule, dasatinib (B193332).
Introduction to this compound and Kinase Selectivity
This compound is an innovative therapeutic agent that functions as a PROTAC, a molecule designed to induce the degradation of a target protein.[1] It is composed of a ligand for LCK (based on the multi-kinase inhibitor dasatinib), a linker, and a ligand for the E3 ubiquitin ligase cereblon (phenyl-glutarimide).[2][3] Instead of merely inhibiting the kinase function of LCK, this compound marks it for destruction by the cell's natural protein disposal machinery, the proteasome.[3] This mechanism offers the potential for a more profound and durable therapeutic effect compared to traditional inhibitors.[3][4]
Kinase inhibitors are a cornerstone of modern therapy, especially in oncology. However, their efficacy and safety are intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the vast human kinome. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug. Therefore, rigorous validation of a kinase-targeted compound's selectivity is a critical step in its development.
The Role of LCK in T-Cell Signaling
LCK is a 56 kDa protein belonging to the Src family of tyrosine kinases and is predominantly found in T-lymphocytes.[5] It plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade upon antigen recognition.[5][6] When the TCR is engaged, LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated CD3 and ζ-chains.[5][7][8] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by LCK.[7] The activation of ZAP-70 propagates the signal downstream, leading to the activation of transcription factors like NF-κB and NFAT, which are essential for T-cell activation, proliferation, and cytokine production.[7][8] Given its central role, aberrant LCK activity is implicated in diseases like T-cell acute lymphoblastic leukemia (T-ALL).[4][9]
Quantitative Analysis of this compound Selectivity
This compound was developed from dasatinib, a multi-target tyrosine kinase inhibitor known to bind a spectrum of kinases, particularly the ABL and SRC families.[4] Comprehensive profiling has shown that this compound retains a kinase selectivity profile that is highly similar to its parent compound, dasatinib.[4][9] It demonstrates a high binding affinity for 51 human kinases.[2][4]
Comparison of Binding Affinities: this compound vs. Dasatinib
A competition binding assay was utilized to measure the dissociation constants (Kd) of this compound and dasatinib against key kinases. The results indicate that the addition of the linker and E3 ligase binder to the dasatinib scaffold did not negatively impact its inherent binding properties to its primary targets.
| Kinase Target | This compound (Kd, nM) | Dasatinib (Kd, nM) |
| LCK | ~0.3 | ~0.2 |
| ABL1 | ~0.4 | ~0.3 |
| SRC | ~0.6 | ~0.3 |
| Data adapted from preclinical studies. Exact values may vary between experiments.[4] |
Kinome Scan Profile
Kinome scan assays, which test binding against a large panel of kinases, revealed a similar selectivity profile for both this compound and dasatinib.[4][9] The top targets for both compounds, demonstrating the highest affinity, were identified as CSK, LCK, and ABL1.[9] This indicates that this compound's potent anti-leukemic effects are likely due to its degradation mechanism rather than an altered kinase interaction profile.[10][11]
| Property | This compound |
| Mechanism | PROTAC Degrader[1][2] |
| LCK DC50 | 0.00838 pM (in KOPT-K1 T-ALL cells)[1][9][10] |
| High-Affinity Targets | Retains high affinity for 51 kinases, including LCK, ABL1, SRC, KIT, and DDR1[2][4][11] |
| Cytotoxicity (T-ALL) | Up to 1000-fold more potent than dasatinib in LCK-activated T-ALL cell lines[4] |
| Duration of Action | Prolonged suppression of LCK signaling (630% increase in duration over dasatinib in PDX models)[3][4][11] |
Experimental Protocols
The validation of this compound's selectivity and efficacy relies on a combination of biochemical and cell-based assays.
Biochemical Assays for Kinase Selectivity
1. Competition Binding Assay (Measuring Kd)
This assay is used to determine the binding affinity (dissociation constant, Kd) of an inhibitor to a kinase.[12]
-
Principle: A known, immobilized ligand that binds to the kinase's ATP pocket is incubated with the kinase. The test compound (e.g., this compound) is added in various concentrations to compete with the immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR for a DNA tag on the kinase. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Protocol Outline:
-
A specific kinase, tagged with DNA, is incubated with an immobilized, ATP-competitive ligand on beads.
-
The test inhibitor (this compound or dasatinib) is added in a series of dilutions (e.g., 11-point concentration curve).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of kinase remaining bound to the beads is quantified by measuring the associated DNA tag via qPCR.
-
The Kd is calculated from the competition curve, representing the concentration of the inhibitor required to displace 50% of the kinase from the immobilized ligand.[4]
-
2. KinomeScan™ (Broad Selectivity Profiling)
This is a high-throughput method to assess the selectivity of a compound against a large panel of human kinases (e.g., over 450).
-
Principle: Similar to the competition binding assay, it measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of kinases. The results are often reported as percent inhibition at a specific concentration or as Kd values.
-
Protocol Outline:
-
The test compound (this compound) is incubated with a panel of DNA-tagged human kinases.
-
The kinase-compound mixtures are passed over affinity beads with an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are NOT bound by the test compound will bind to the affinity beads.
-
The amount of kinase bound to the beads is quantified by qPCR.
-
The results are compared to a control (DMSO) to determine which kinases interact with the test compound.
-
Cell-Based Assays for Functional Validation
1. In Vitro Drug Wash-Out Assay
This assay assesses the duration of a compound's effect on cell viability after it has been removed from the culture medium.
-
Principle: By removing the drug and monitoring cell growth, this assay can distinguish between transient inhibition (where effects cease upon removal) and a durable response, which is characteristic of protein degradation.
-
Protocol Outline:
-
T-ALL cells (e.g., KOPT-K1) are treated with this compound or dasatinib at a fixed concentration (e.g., 100 nM) for a set period (e.g., 18 hours).
-
The drug is removed by washing the cells and resuspending them in fresh, drug-free media.
-
Cell viability and cell count are monitored daily for several days.
-
The prolonged suppression of cell growth in this compound-treated cells, even after washout, demonstrates the durable effect of LCK degradation compared to the reversible inhibition by dasatinib.[4][9]
-
2. In Vivo Pharmacodynamic (PD) Profiling
This experiment evaluates the extent and duration of target engagement in a living organism.
-
Principle: Patient-derived xenograft (PDX) models of T-ALL are used to assess how effectively and for how long this compound can suppress LCK signaling in vivo.
-
Protocol Outline:
-
Immunodeficient mice are engrafted with primary T-ALL cells from patients.
-
Once leukemia is established, mice are treated with a single dose of this compound or dasatinib.
-
Leukemic cells are harvested from the mice at various time points post-treatment (e.g., 3, 8, 24 hours).
-
The levels of total LCK and phosphorylated LCK (pLCK), a marker of its activity, are measured in the harvested cells via Western blot or flow cytometry.
-
The results show that while both drugs initially suppress pLCK, the effect of this compound is significantly more prolonged, lasting over 24 hours, compared to approximately 8 hours for dasatinib.[9][11]
-
Conclusion
The validation of this compound demonstrates that it is a potent and effective degrader of LCK. Its kinase selectivity profile is intentionally broad and closely mirrors that of its parent molecule, dasatinib, retaining high affinity for other clinically relevant targets such as ABL1 and SRC.[4][10] The key therapeutic advantage of this compound does not stem from an altered selectivity profile but from its distinct mechanism of action. By inducing the degradation of LCK, this compound achieves a more profound and durable suppression of its target signaling pathway than is possible with a reversible inhibitor.[3][4] This translates to superior cytotoxicity in LCK-dependent cancer cells and a prolonged anti-leukemic effect in vivo, highlighting the promise of the PROTAC approach for targeting kinases in cancer therapy.[4][9]
References
- 1. SJ 11646 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 9. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 10. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SJ11646 and Standard Chemotherapy in Anti-Leukemic Efficacy
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the novel proteolysis-targeting chimera (PROTAC), SJ11646, and standard chemotherapy regimens for the treatment of leukemia, with a focus on T-cell acute lymphoblastic leukemia (T-ALL). The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical efficacy data, mechanisms of action, and detailed experimental methodologies.
Executive Summary
This compound, a novel LCK-targeting PROTAC, has demonstrated superior preclinical anti-leukemic efficacy compared to the standard-of-care chemotherapy agent, dasatinib (B193332), in models of T-ALL.[1][2] Developed from a dasatinib scaffold, this compound induces the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein in T-ALL, rather than simply inhibiting its function. This mechanism of action leads to a more profound and sustained suppression of LCK signaling, translating to improved outcomes in preclinical models.[3] Standard multi-agent chemotherapy regimens, while effective in inducing remission in a majority of pediatric T-ALL patients, are associated with significant toxicities. This guide presents a comparative analysis of the available data to inform future research and development in leukemia therapeutics.
Data Presentation: this compound vs. Dasatinib
The following tables summarize the quantitative data from preclinical studies comparing this compound and dasatinib.
Table 1: In Vitro Efficacy of this compound vs. Dasatinib in T-ALL Cell Lines
| Parameter | This compound | Dasatinib | Fold Improvement | Reference |
| LCK Degradation (DC50) | 0.00838 pM | Not Applicable (Inhibitor) | N/A | [1][2] |
| Cytotoxicity (IC50) in KOPT-K1 T-ALL cells | 0.083 pM | - | - | [2] |
| LCK Degradation in KOPT-K1 cells (at 100nM) | 92.6% within 3 hours | No degradation | N/A | [2] |
| Toxicity in CD34+ cells (LC50) | 726.42 nM | 92.88 nM | Lower toxicity | [2] |
| Toxicity in PBMCs (LC50) | 13.84 nM | 2.81 nM | Lower toxicity | [2] |
Table 2: In Vivo Efficacy of this compound vs. Dasatinib in T-ALL Patient-Derived Xenograft (PDX) Models
| Parameter | This compound | Dasatinib | Improvement with this compound | Reference |
| Duration of LCK Signaling Suppression | Sustained | Transient | 630% longer suppression | |
| Anti-leukemic Efficacy | Superior | Standard | Significantly greater |
Data Presentation: Standard Multi-Agent Chemotherapy in T-ALL
The following table summarizes the efficacy of a standard multi-agent chemotherapy regimen from a large clinical trial.
Table 3: Efficacy of Augmented Berlin-Frankfurt-Muenster (ABFM) Regimen in Pediatric T-ALL (AALL0434 Clinical Trial)
| Parameter | ABFM with Nelarabine | ABFM without Nelarabine | Reference |
| 5-Year Event-Free Survival (EFS) | 83.7% (overall) | - | [4][5] |
| 5-Year Overall Survival (OS) | 89.5% (overall) | - | [4][5] |
| 5-Year Disease-Free Survival (DFS) | 88.2% | 82.1% | [6] |
| Complete Remission (CR) Rate (5-drug induction) | 85% (in adults, CALGB 8811) | N/A | [7] |
| CR Rate in T-cell ALL (5-drug induction) | 97% (in adults, CALGB 8811) | N/A | [7] |
| CR Rate (Vincristine, Prednisone, L-asparaginase) | 93% (in children) | N/A | [8] |
| CR Rate (Cyclophosphamide, Vincristine, Asparaginase, Prednisone) | 81% (in children) | N/A | [9] |
Signaling Pathways and Mechanisms of Action
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule that simultaneously binds to LCK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome. This targeted degradation removes the LCK protein entirely, offering a more durable therapeutic effect compared to small molecule inhibitors that only block the active site.
Standard Chemotherapy: Multi-pronged Cytotoxicity
Standard chemotherapy regimens for T-ALL, such as the augmented Berlin-Frankfurt-Muenster (ABFM) protocol, employ a combination of drugs that target various cellular processes to induce apoptosis in rapidly dividing cancer cells. These agents include corticosteroids (e.g., prednisone, dexamethasone), vinca (B1221190) alkaloids (e.g., vincristine), asparaginase, and others. The multi-drug approach aims to overcome resistance and target different vulnerabilities of the leukemic cells.
Experimental Protocols
In Vivo Efficacy Assessment in T-ALL Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for evaluating the anti-leukemic efficacy of therapeutic agents in T-ALL PDX models.[10][11][12][13][14]
1. Animal Model:
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG) are used as hosts.
-
Mice are housed in a specific pathogen-free environment.
2. Engraftment:
-
Primary T-ALL cells from patients are obtained and prepared as a single-cell suspension.
-
A predetermined number of cells (e.g., 1 x 10^6) are injected intravenously (tail vein) into recipient mice.
3. Treatment:
-
Once leukemia engraftment is confirmed (e.g., by flow cytometry of peripheral blood), mice are randomized into treatment and control groups.
-
This compound, dasatinib, or vehicle control is administered at specified doses and schedules (e.g., daily intraperitoneal injections).
4. Monitoring:
-
Animal health, including body weight and signs of toxicity, is monitored regularly.
-
Leukemia burden is assessed weekly by flow cytometry of peripheral blood for human CD45+ cells.
5. Endpoint Analysis:
-
The primary endpoint is typically event-free survival, with an event defined as leukemia progression beyond a certain threshold (e.g., >25% blasts in peripheral blood) or the development of humane endpoints.
-
At the end of the study, tissues such as bone marrow, spleen, and liver are collected for histological and flow cytometric analysis of leukemic infiltration.
Western Blotting for LCK Degradation
This protocol provides a general outline for assessing protein degradation via Western blotting.[15]
1. Cell Culture and Treatment:
-
T-ALL cell lines (e.g., KOPT-K1) are cultured in appropriate media.
-
Cells are treated with various concentrations of this compound, dasatinib (as a control), or DMSO (vehicle) for a specified time course.
2. Protein Extraction:
-
After treatment, cells are harvested and washed with ice-cold PBS.
-
Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for LCK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified, and LCK levels are normalized to the loading control to determine the extent of degradation.
Conclusion
The preclinical data strongly suggest that this compound is a highly potent anti-leukemic agent with a distinct and advantageous mechanism of action compared to the standard kinase inhibitor dasatinib. Its ability to induce the degradation of LCK leads to a more profound and durable response in T-ALL models. While standard multi-agent chemotherapy regimens achieve high remission rates, they are associated with significant toxicities. The targeted nature of this compound may offer a wider therapeutic window. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with T-ALL. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and more effective leukemia therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 3. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Children’s Oncology Group AALL0434: A Phase III Randomized Clinical Trial Testing Nelarabine in Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Children's Oncology Group AALL0434: A Phase III Randomized Clinical Trial Testing Nelarabine in Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia. | Semantic Scholar [semanticscholar.org]
- 7. A five-drug remission induction regimen with intensive consolidation for adults with acute lymphoblastic leukemia: cancer and leukemia group B study 8811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclophosphamide-asparaginase- vincristine-prednisone induction therapy in childhood acute lymphocytic and nonlymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Comparative Analysis of SJ11646's Impact on LCK-Dependent and -Independent Cells
This guide provides a comparative analysis of SJ11646, a novel Proteolysis Targeting Chimera (PROTAC), on cancer cells exhibiting dependence or independence on Lymphocyte-specific protein tyrosine kinase (LCK) for survival and proliferation. The data herein demonstrates the high potency and selectivity of this compound for LCK-dependent malignancies, offering a promising therapeutic strategy.
Introduction: LCK as a Therapeutic Target
Lymphocyte-specific protein tyrosine kinase (LCK) is a 56 kDa member of the Src family of kinases crucial for T-cell receptor (TCR) signaling.[1] Upon TCR engagement, LCK phosphorylates key downstream targets, initiating a signaling cascade essential for T-cell activation, development, and function.[2][3] Dysregulation of LCK activity is implicated in various hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL), making it a compelling therapeutic target.[4][5] While traditional small-molecule inhibitors like dasatinib (B193332) can block LCK activity, their effects are often transient.[4][5]
This compound is a next-generation therapeutic designed to overcome the limitations of kinase inhibitors. It is a PROTAC that links an LCK-binding molecule (derived from dasatinib) to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[4] This bifunctional molecule hijacks the cell's natural protein disposal machinery to induce the specific and long-lasting degradation of the LCK protein, rather than just inhibiting its function.[5][6]
Mechanism of Action: Targeted Protein Degradation
Unlike traditional inhibitors that function via an occupancy-driven model, this compound operates catalytically. It forms a ternary complex between the LCK protein and the CRBN E3 ligase, leading to the ubiquitination of LCK, which marks it for destruction by the proteasome.[5][6] This degradation-based approach offers the potential for more profound and durable suppression of the target pathway.
Comparative Efficacy: LCK-Dependent vs. LCK-Independent Cells
Experimental data demonstrates that this compound is exceptionally potent and selective for cancer cells that rely on LCK signaling. In LCK-dependent T-ALL cell lines and patient-derived xenograft (PDX) models, this compound induces profound cytotoxicity at picomolar concentrations.[4][7] Conversely, in LCK-independent cells, such as the Jurkat T-ALL cell line and certain PDX models, this compound shows no cytotoxic effect at the concentrations tested.[4]
Table 1: In Vitro Potency of this compound
| Cell Line / Model | LCK Status | Compound | Metric | Value (pM) | Reference |
| KOPT-K1 | Dependent | This compound | DC₅₀ (Degradation) | 0.00838 | [7] |
| KOPT-K1 | Dependent | This compound | LC₅₀ (Cytotoxicity) | 0.083 | [7] |
| KOPT-K1 | Dependent | Dasatinib | LC₅₀ (Cytotoxicity) | ~130,000 | [7] |
| LCK-Dep. PDX | Dependent | This compound | Cytotoxicity | High | [4] |
| Jurkat | Independent | This compound | Cytotoxicity | No effect | [4] |
| LCK-Indep. PDX | Independent | This compound | Cytotoxicity | No effect | [4] |
Note: The cytotoxicity of this compound was reported to be up to three orders of magnitude (over 1500-fold) higher than dasatinib in LCK-activated T-ALL cells.[4][7]
LCK Signaling Pathway and Point of Intervention
This compound intervenes at the apex of the TCR signaling cascade by eliminating the LCK protein. This prevents the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR/CD3 complex, thereby blocking the recruitment and activation of downstream effectors like ZAP-70 and SLP-76, and halting the entire T-cell activation signal.
Experimental Protocols
The following are representative protocols for assays used to evaluate the comparative impact of this compound.
Cell Viability Assay (MTT-based)
This protocol determines the dose-dependent effect of this compound on the viability of LCK-dependent and -independent cell lines.
Methodology:
-
Cell Plating: Seed cells (e.g., KOPT-K1 and Jurkat) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., 0.1% DMSO). Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the half-maximal lethal concentration (LC₅₀).
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Culture and Treatment: Plate 1 x 10⁶ cells in a 6-well plate and treat with a selected concentration of this compound (e.g., 1 nM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for LCK Degradation
This assay directly measures the reduction in LCK protein levels following treatment with this compound.
Methodology:
-
Treatment and Lysis: Treat cells (e.g., KOPT-K1) with this compound (e.g., 1 nM) for various time points (0, 2, 4, 8, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for LCK overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the LCK signal to the loading control to determine the percentage of protein degradation relative to the time 0 control.
Conclusion
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
A Side-by-Side Evaluation of ABL/SRC Family Kinase Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving with the advent of Proteolysis Targeting Chimeras (PROTACs), a novel modality designed to eliminate pathogenic proteins rather than merely inhibiting them. Within the realm of ABL/SRC family kinase-driven malignancies, such as certain leukemias, several potent degraders have emerged. This guide provides a detailed side-by-side evaluation of the prominent ABL/SRC family kinase degrader, SJ11646, and other notable alternatives, supported by available preclinical data.
Introduction to ABL/SRC Family Kinase Degraders
ABL and SRC family kinases are crucial signaling proteins that, when dysregulated, can drive the growth and survival of cancer cells. While tyrosine kinase inhibitors (TKIs) like dasatinib (B193332) have been effective, they are often limited by the development of resistance and transient target inhibition. ABL/SRC family kinase degraders offer a distinct mechanism of action by hijacking the cell's natural protein disposal system to eliminate these kinases, potentially leading to a more profound and durable therapeutic response.
These degraders are heterobifunctional molecules, typically consisting of a ligand that binds to the target kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target kinase.
Comparative Performance Data
The following tables summarize the performance of this compound and other key ABL/SRC family kinase degraders. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, making direct comparisons of absolute values challenging. The data is presented with its experimental context to allow for an informed assessment.
Table 1: Performance of this compound
| Target(s) | E3 Ligase Ligand | Cell Line | DC₅₀ | LC₅₀/IC₅₀ | Key Findings |
| LCK, ABL, SRC | Phenyl-glutarimide (CRBN) | KOPT-K1 (T-ALL) | 0.00838 pM | 0.083 pM | Potent and rapid degradation of LCK.[1][2] |
| BCR-ABL | Phenyl-glutarimide (CRBN) | SUP-B15 (B-ALL) | Not Reported | 0.0123 pM | 55,114-fold more potent than dasatinib.[1] |
| LCK | Phenyl-glutarimide (CRBN) | PDX models (T-ALL) | Not Applicable | Superior in vivo efficacy | 630% increase in the duration of LCK suppression compared to dasatinib.[3][4] |
Table 2: Performance of Dasatinib-Based PROTACs
| Degrader Name | E3 Ligase Ligand | Target(s) | Cell Line | DC₅₀ | EC₅₀/IC₅₀ | Key Findings |
| DAS-6-2-2-6-CRBN | Pomalidomide (CRBN) | BCR-ABL, c-ABL | K562 | >60% degradation at 1 µM | 4.4 nM | One of the first reported BCR-ABL degraders.[5][6] |
| DAS-5-oCRBN | Thalidomide (CRBN) | c-Src | CAL148 | Not Reported | Not Reported | Selective for c-Src degradation over Bcr-Abl.[7] |
| SIAIS178 | VHL Ligand | BCR-ABL | K562 | 8.5 nM | 24 nM | Potent VHL-based BCR-ABL degrader with in vivo activity.[5] |
| BT1 | Nimbolide (RNF114) | BCR-ABL | K562 | Not Reported | Not Reported | Preferentially degrades BCR-ABL over c-ABL.[8] |
Table 3: Performance of Other ABL Kinase Degraders
| Degrader Name | Warhead | E3 Ligase Ligand | Target(s) | Cell Line | DC₅₀ | IC₅₀ | Key Findings |
| LPA-81S | Asciminib | Cereblon Ligand | BCR-ABL | CML cell lines | Not Reported | Up to 200-fold more potent than kinase inhibition alone | Highly potent and selective for BCR-ABL.[9] |
| P19P | Ponatinib | Pomalidomide (CRBN) | BCR-ABL (WT & T315I) | K562 | 20 nM | 13.1 nM (BaF3-T315I) | Effective against the T315I resistance mutation. |
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of ABL/SRC family kinase degraders and the downstream signaling pathways affected.
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for SJ11646
For researchers, scientists, and drug development professionals handling SJ11646, ensuring safe operational and disposal practices is paramount. This document provides immediate, essential information to guide the handling and disposal of this potent LCK degrader, fostering a secure laboratory environment.
Physicochemical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling. The following table summarizes the key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Weight | 746.28 g/mol |
| Formula | C₃₆H₄₀ClN₉O₅S |
| Purity | ≥98% |
| Solubility | Soluble to 20 mM in DMSO |
| Storage Temperature | -20°C |
| CAS Number | 2933135-82-9 |
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound should be consulted for detailed safety protocols, the following general precautions are critical when handling this and similar chemical compounds:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, follow established laboratory procedures for chemical spill cleanup. For major spills or emergencies, contact your institution's environmental health and safety department.
Proper Disposal Procedures for this compound
As this compound is a chemical compound intended for laboratory research use, it must be disposed of as chemical waste in accordance with institutional, local, state, and federal regulations. Drain disposal is strictly prohibited unless explicitly approved by your institution's waste management services.
Step-by-Step Disposal Workflow:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless following a specific, approved protocol. It should be collected as hazardous chemical waste.
-
Containerization:
-
Use a designated, properly labeled, and leak-proof waste container.
-
The container must be compatible with the chemical nature of this compound and any solvents used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Attach a completed chemical waste tag as required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Waste Pickup:
-
Arrange for the collection of the chemical waste through your institution's environmental health and safety or waste management department. Do not attempt to dispose of the waste through regular trash or sewer systems.
-
Disposal Workflow Diagram
The following diagram illustrates the general logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound chemical waste.
Disclaimer: The information provided is based on general laboratory safety principles and publicly available data. It is not a substitute for the official Safety Data Sheet (SDS). Always obtain and review the SDS for this compound from your supplier before handling or disposing of the compound and adhere to all applicable regulations.
References
Comprehensive Safety and Handling Guide for SJ11646
This guide provides essential safety, logistical, and operational protocols for handling the potent and selective LCK degrader, SJ11646. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Chemical and Physical Properties
This compound is a PROTAC® (Proteolysis Targeting Chimera) that comprises Dasatinib as the LCK ligand and a phenyl glutarimide-based cereblon binder.[1][2] It is a potent degrader of LCK (lymphocyte-specific protein tyrosine kinase) and has shown cytotoxicity in T cell acute lymphoblastic leukemia (T-ALL) cell lines.[1][2]
| Property | Value | Source |
| Molecular Weight | 746.28 g/mol | [1] |
| Formula | C₃₆H₄₀ClN₉O₅S | [1] |
| Appearance | Solid | Probechem Biochemicals |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 2933135-82-9 | [1] |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Condition | Duration | Supplier Recommendation |
| Solid Powder | Up to 12 months | Store at -20°C |
| Up to 6 months | Store at 4°C | |
| In Solvent (e.g., DMSO) | Up to 6 months | Store at -80°C or -20°C |
Note: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.
Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Concentration |
| DMSO | 20 mM |
Personal Protective Equipment (PPE) and Handling
Although a specific hazard classification may not be assigned, the potent biological activity of this compound necessitates stringent safety precautions. The following PPE and handling procedures are mandatory.
| PPE | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosolized particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, BS EN 374:2003 standard or equivalent). | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, a suitable respirator may be necessary based on risk assessment. | Minimizes inhalation of the compound, especially when handling the solid form. |
Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spillage
-
Do not take action without suitable protective clothing.
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Cover the spillage with a suitable absorbent material.
-
Sweep up the material and place it in an appropriate container for disposal.
Disposal
-
Unused Product and Contaminated Materials: All waste materials contaminated with this compound should be considered hazardous.
-
Disposal Method: Arrange for collection by a specialized disposal company in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Protocols
The following are representative protocols for experiments where this compound is commonly used.
In Vitro Cytotoxicity Assay in T-ALL Cell Lines
This protocol is adapted from studies evaluating the cytotoxic effects of this compound on T-ALL cell lines such as KOPT-K1.[3]
-
Cell Seeding:
-
Culture T-ALL cells (e.g., KOPT-K1) in appropriate media.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 72 hours).[3]
-
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
After incubation, equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the half-maximal lethal concentration (LC50) using appropriate software. This compound has an estimated LC50 of 0.083 pM in KOPT-K1 cells.[4]
-
Western Blot for LCK Degradation
This protocol is used to confirm the degradation of the LCK protein following treatment with this compound.[3]
-
Cell Treatment and Lysis:
-
Treat T-ALL cells with this compound at various concentrations and for different time points (e.g., 1, 3, 6, 24 hours).[3]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LCK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LCK protein levels to the housekeeping protein and compare them to the vehicle-treated control to determine the extent of degradation. This compound has been shown to induce 92.6% LCK degradation within 3 hours at a concentration of 100 nM.[4]
-
References
- 1. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
